1-(Tert-butylcarbamoyl)piperidine-4-carboxylic acid
Description
BenchChem offers high-quality 1-(Tert-butylcarbamoyl)piperidine-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Tert-butylcarbamoyl)piperidine-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
1-(tert-butylcarbamoyl)piperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c1-11(2,3)12-10(16)13-6-4-8(5-7-13)9(14)15/h8H,4-7H2,1-3H3,(H,12,16)(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWVHOQGJASRAKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)N1CCC(CC1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
An In-Depth Technical Guide to 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic Acid (Boc-Isonipecotic Acid)
Prepared by: Gemini, Senior Application Scientist
Executive Summary and Introduction
1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid, widely known in the scientific community as Boc-Isonipecotic acid or N-Boc-piperidine-4-carboxylic acid, stands as a cornerstone building block in modern medicinal chemistry. Its rigid piperidine scaffold, combined with orthogonally protected functional groups, provides synthetic chemists with a versatile platform for constructing complex molecular architectures. This guide offers a comprehensive technical overview of its structure, properties, synthesis, and critical applications, with a focus on providing actionable insights for researchers and drug development professionals.
It is important to clarify a point of nomenclature. The topic specified, "1-(Tert-butylcarbamoyl)piperidine-4-carboxylic acid," refers to a molecule with a urea-type linkage (-NH-C(=O)-NH-tBu). However, the overwhelmingly prevalent and synthetically crucial compound in literature and commerce is the urethane-linked 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid (Boc-protected). This guide will focus on the latter (CAS 84358-13-4), as it is the molecule of significant interest in drug discovery.
The piperidine ring is a privileged scaffold found in numerous biologically active compounds. Boc-isonipecotic acid serves as a conformationally constrained precursor to derivatives of γ-aminobutyric acid (GABA), a principal inhibitory neurotransmitter.[1][2] Its true value lies in its role as an intermediate, enabling the synthesis of advanced therapeutics, including highly selective kinase inhibitors, protease inhibitors, and the innovative class of protein degraders known as PROTACs (Proteolysis-Targeting Chimeras).[3]
Chemical Identity and Structural Elucidation
The utility of Boc-isonipecotic acid is intrinsically linked to its distinct structural features. The molecule consists of a central piperidine ring, which adopts a stable chair conformation, a carboxylic acid functional group at the 4-position, and a tert-butoxycarbonyl (Boc) protecting group on the ring nitrogen.[4] This Boc group is the key to its synthetic flexibility; it is exceptionally stable under a wide array of reaction conditions, including basic and nucleophilic environments, yet can be cleanly and efficiently removed under acidic conditions to unmask the secondary amine for subsequent functionalization.[5]
| Identifier | Value |
| IUPAC Name | 1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid[6] |
| Common Synonyms | N-BOC-piperidine-4-carboxylic acid, BOC-Isonipecotic acid, 1-Boc-4-piperidinecarboxylic Acid[6][7][8] |
| CAS Number | 84358-13-4[3][7][9] |
| Molecular Formula | C₁₁H₁₉NO₄[5][6] |
| Molecular Weight | 229.27 g/mol [4] |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(CC1)C(=O)O[6] |
| InChIKey | JWOHBPPVVDQMKB-UHFFFAOYSA-N[6] |
Physicochemical and Spectroscopic Profile
Understanding the physical properties of a synthetic building block is paramount for experimental design, particularly for reaction setup, work-up, and purification.
| Property | Value | Source(s) |
| Physical State | White to very pale yellow crystalline powder or solid. | [5][9][10] |
| Melting Point | 148-153 °C | [10] |
| Boiling Point | 353.2 ± 35.0 °C (Predicted) | [10] |
| Solubility | Data not readily available in common solvents. | [9][10] |
| logP (Octanol/Water) | 1.23 | [10] |
Synthesis and Manufacturing Protocol
The most prevalent and scalable synthesis of Boc-isonipecotic acid involves the N-protection of commercially available isonipecotic acid (piperidine-4-carboxylic acid). This procedure is fundamental as it masks the reactive secondary amine, thereby allowing chemists to perform selective chemistry on the carboxylic acid moiety.
Causality in Experimental Design
The choice of reagents is dictated by efficiency and selectivity. Di-tert-butyl dicarbonate (Boc₂O) is the electrophilic source of the Boc group. A base is required to deprotonate the piperidine nitrogen, rendering it sufficiently nucleophilic to attack one of the carbonyl carbons of Boc₂O. An aqueous/organic biphasic system with a base like sodium hydroxide is often used for scalability, while anhydrous organic solvents with a tertiary amine base like triethylamine are common in laboratory settings. The final acidic work-up is crucial; it serves to neutralize any remaining base and, more importantly, to protonate the carboxylate salt, causing the desired product to precipitate out of the aqueous phase as the neutral carboxylic acid.
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of Boc-Isonipecotic acid.
Step-by-Step Laboratory Protocol
This protocol is a representative method for laboratory-scale synthesis.[5][11]
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve isonipecotic acid (1 equivalent) in a suitable solvent mixture, such as tetrahydrofuran (THF) and water.
-
Basification: Add a base, such as sodium hydroxide (e.g., 2 equivalents in aqueous solution) or triethylamine (2-3 equivalents if in an organic solvent), to the stirring solution.[4][11]
-
Boc Protection: To the basified mixture, add di-tert-butyl dicarbonate (1.0–1.2 equivalents) portion-wise or as a solution in the organic solvent.[11] The reaction is typically exothermic and should be controlled.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for several hours (e.g., 12 hours) until completion, which can be monitored by Thin Layer Chromatography (TLC).
-
Work-up & Isolation:
-
Concentrate the reaction mixture under reduced pressure to remove the organic solvent.
-
Dilute the remaining aqueous residue with water.
-
Cool the solution in an ice bath and acidify carefully with dilute hydrochloric acid (e.g., 1M HCl) to a pH of ~2-3.
-
A white solid product should precipitate.
-
-
Purification:
-
Collect the solid by vacuum filtration.
-
Wash the filter cake with cold water to remove inorganic salts.
-
Dry the product under vacuum to yield 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid as a white solid.
-
Applications in Drug Discovery and Medicinal Chemistry
Boc-isonipecotic acid is not an active pharmaceutical ingredient itself but rather a high-value intermediate. Its rigid piperidine framework allows for the precise spatial positioning of pharmacophoric elements, a critical factor for achieving high-affinity binding to biological targets.[12]
Role as a Versatile Chemical Scaffold
The true power of this molecule lies in the ability to selectively deprotect the nitrogen and then perform chemistry at either the nitrogen or the carboxylic acid. This "orthogonality" is a cornerstone of modern synthetic strategy.
Caption: Synthetic utility of Boc-Isonipecotic acid in drug discovery.
Case Studies
-
Protein Kinase B (Akt) Inhibitors: The PI3K/Akt signaling pathway is a critical regulator of cell survival and is often dysregulated in cancer. Derivatives of 4-aminopiperidine-4-carboxamides, synthesized from Boc-isonipecotic acid precursors, have been developed as potent and selective inhibitors of Akt, demonstrating the scaffold's value in oncology.[12]
-
PROTAC Technology: PROTACs are novel therapeutic modalities that co-opt the cell's natural protein disposal system to eliminate disease-causing proteins. Boc-isonipecotic acid is a valuable building block for constructing the "linker" component of these bifunctional molecules, which connects the target-binding and E3 ligase-binding moieties.[3]
-
Peptide Mimetics: The constrained piperidine ring can mimic the turn structures found in peptides. This makes the scaffold useful for designing small molecule protease inhibitors and other compounds that interact with protein-protein interfaces.[3]
Safety, Handling, and Storage
As a laboratory chemical, proper handling of Boc-isonipecotic acid is essential to ensure user safety.
| Hazard Class | Details |
| GHS Pictogram | GHS07 (Exclamation Mark) |
| Signal Word | Warning[7][9][13] |
| Hazard Statements | H315: Causes skin irritation.[13][14] H319: Causes serious eye irritation.[13][14] H335: May cause respiratory irritation.[14] |
| Precautionary Statements | P261: Avoid breathing dust.[10][14] P280: Wear protective gloves/eye protection.[13] P302+P352: IF ON SKIN: Wash with plenty of water.[13] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10][14] |
-
Handling: Use in a well-ventilated area or under a chemical fume hood. Avoid generating dust. Wash hands thoroughly after handling.[9][13]
-
Storage: Keep the container tightly sealed and store in a cool, dry, and dark place away from oxidizing agents.[9][15]
References
-
Fun, H., Arshad, S., Dinesh,., Vivek, S., & Nagaraja, G. K. (n.d.). 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid. NCBI. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Boc-Piperidine-4-carboxylic Acid in Modern Drug Discovery. [Link]
-
Kharatkar, R. (2015). Synthesis, Characterization and Biological Evaluation of Novel 1-[2-(2-Tert-Butylcarbamoyl-Benzoylamino)-Alkyl Acyl]-Piperidine-4-Carboxylic Acid Methyl Ester. J Pharm Sci Bioscientific Res. [Link]
-
Hammarström, L. G. J., Fu, Y., Vail, S., Hammer, R. P., & McLaughlin, M. L. (n.d.). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. Organic Syntheses. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Chemical Synthesis with Boc-Isonipecotic Acid: A Comprehensive Guide. [Link]
- Wang, L. (2011). Method for synthesizing 1-tert-butoxycarbonyl-4-acetylpiperidine.
-
PubChem. (n.d.). 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid. National Center for Biotechnology Information. [Link]
-
NextSDS. (n.d.). 1-(tert-Butoxycarbonyl)-4-(3-chlorobenzyl)piperidine-4-carboxylic acid. [Link]
-
Wikipedia. (n.d.). Isonipecotic acid. [Link]
-
ChemBK. (n.d.). 1-(4-tert-butylbenzoyl)piperidine-4-carboxylic acid. [Link]
Sources
- 1. Isonipecotic acid - Wikipedia [en.wikipedia.org]
- 2. Isonipecotic acid (CAS NO:498-94-2) | Isonipecotic acid Manufacturer and Suppliers | Scimplify [scimplify.com]
- 3. nbinno.com [nbinno.com]
- 4. 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid | C11H19NO4 | CID 392871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic Acid | 84358-13-4 | TCI AMERICA [tcichemicals.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. N-BOC-piperidine-4-carboxylic acid - Safety Data Sheet [chemicalbook.com]
- 11. CN102351780A - Method for synthesizing 1-tert-butoxycarbonyl-4-acetylpiperidine - Google Patents [patents.google.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. tcichemicals.com [tcichemicals.com]
- 14. aaronchem.com [aaronchem.com]
- 15. 84358-13-4|1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid|BLD Pharm [bldpharm.com]
Application Note: Synthesis and Derivatization of 1-(tert-Butylcarbamoyl)piperidine-4-carboxylic Acid
Executive Summary
The 1-(tert-butylcarbamoyl)piperidine-4-carboxylic acid scaffold is a highly versatile building block in medicinal chemistry. It is prominently featured in the design of [1], soluble epoxide hydrolase (sEH) inhibitors, and various peptidomimetics. The bulky, lipophilic tert-butyl urea moiety enhances metabolic stability while providing critical hydrogen-bond donor/acceptor interactions. This application note details a robust, three-phase protocol for synthesizing the core scaffold and its subsequent derivatization via amide coupling, designed for high yield, purity, and scalability.
Mechanistic Grounding & Causality
A successful synthesis relies on understanding the chemical behavior of the intermediates. We employ a protective ester route rather than direct aqueous urea formation to maximize yield and purity.
-
Phase 1: Urea Formation. The reaction between ethyl piperidine-4-carboxylate (ethyl isonipecotate) and tert-butyl isocyanate relies on the high electrophilicity of the isocyanate carbon. By conducting this reaction in an anhydrous organic solvent (dichloromethane) with a mild base (triethylamine), we prevent the hydrolysis of the isocyanate into tert-butylamine. This causality is critical: trace water leads to the formation of symmetric 1,3-di-tert-butylurea, an impurity that is notoriously difficult to separate from the product.
-
Phase 2: Saponification. Lithium hydroxide (LiOH) in a THF/water co-solvent system is selected over harsher bases like NaOH or KOH. LiOH provides mild, controlled cleavage of the ethyl ester without risking the degradation of the urea linkage. THF ensures the organic intermediate remains fully dissolved, while water solubilizes the hydroxide ions, creating a homogenous reaction environment.
-
Phase 3: Amide Derivatization. For the generation of derivative libraries, HATU is utilized as the coupling reagent alongside DIPEA. HATU generates a highly reactive 7-azabenzotriazole active ester. This is specifically chosen to overcome the steric hindrance often encountered when coupling bulky or deactivated amines (e.g., substituted anilines) to the piperidine-4-carboxylic acid core.
Experimental Workflows
Phase 1: Synthesis of Ethyl 1-(tert-butylcarbamoyl)piperidine-4-carboxylate
-
Preparation: In an oven-dried round-bottom flask flushed with inert gas (N₂ or Ar), dissolve ethyl piperidine-4-carboxylate (10.0 mmol, 1.57 g) in anhydrous dichloromethane (DCM, 25 mL).
-
Base Addition: Add triethylamine (TEA, 15.0 mmol, 2.1 mL) to the solution and cool the mixture to 0 °C using an ice-water bath.
-
Isocyanate Addition: Dropwise, add tert-butyl isocyanate (11.0 mmol, 1.09 g) over 10 minutes. The slow addition controls the exothermic nature of the nucleophilic attack.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 4 hours. Monitor completion via TLC (Hexanes/EtOAc, 1:1).
-
Workup: Quench the reaction with deionized water (20 mL). Separate the organic layer and wash sequentially with 1M HCl (15 mL), saturated aqueous NaHCO₃ (15 mL), and brine (15 mL).
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the intermediate as a white solid or viscous oil.
Phase 2: Saponification to the Core Acid
-
Preparation: Dissolve the crude ethyl 1-(tert-butylcarbamoyl)piperidine-4-carboxylate (~10.0 mmol) in a mixture of THF (20 mL) and deionized water (5 mL).
-
Hydrolysis: Add lithium hydroxide monohydrate (LiOH·H₂O, 20.0 mmol, 0.84 g) in one portion. Stir the biphasic mixture vigorously at RT for 16 hours.
-
Solvent Removal: Concentrate the mixture under reduced pressure to remove the majority of the THF.
-
Acidification (Self-Validating Step): Cool the remaining aqueous layer to 0 °C. Slowly add 1M HCl dropwise until the pH reaches ~3.0. A white precipitate should form, validating the successful protonation of the carboxylate salt.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 × 20 mL). Wash the combined organic layers with brine (20 mL), dry over Na₂SO₄, and concentrate to afford 1-(tert-butylcarbamoyl)piperidine-4-carboxylic acid as a white powder.
Phase 3: Derivatization via Amide Coupling (General Protocol)
-
Activation: Dissolve the core acid (1.0 mmol, 228 mg) and HATU (1.2 mmol, 456 mg) in anhydrous DMF (5 mL). Add DIPEA (3.0 mmol, 0.52 mL) and stir at RT for 15 minutes to pre-form the active ester.
-
Coupling: Add the desired primary or secondary amine (R-NH₂, 1.2 mmol). Stir the reaction mixture at RT for 12 hours.
-
Workup: Dilute the mixture with ethyl acetate (20 mL). To effectively remove DMF, wash the organic layer with a 5% aqueous LiCl solution (3 × 15 mL).
-
Purification: Wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude derivative via flash column chromatography (DCM/MeOH gradient).
Quantitative Data & Analytical Summary
The following table summarizes the expected quantitative outcomes and key for verifying the integrity of the synthesized compounds[2].
| Compound | Synthetic Step | Expected Yield | Molecular Weight | Key ¹H NMR Shifts (400 MHz, DMSO-d₆) |
| Ethyl 1-(tert-butylcarbamoyl)piperidine-4-carboxylate | Phase 1 | 88 - 92% | 256.34 g/mol | δ 5.75 (s, 1H, NH), 4.08 (q, 2H, CH₂), 1.25 (s, 9H, t-Bu) |
| 1-(tert-butylcarbamoyl)piperidine-4-carboxylic acid | Phase 2 | 90 - 95% | 228.29 g/mol | δ 12.18 (br s, 1H, COOH), 5.68 (s, 1H, NH), 1.24 (s, 9H, t-Bu) |
| Model Derivative (N-phenyl amide) | Phase 3 | 75 - 85% | 303.39 g/mol | δ 9.85 (s, 1H, Amide NH), 7.55-7.02 (m, 5H, Ar-H), 1.26 (s, 9H, t-Bu) |
Workflow Visualization
Synthesis and derivatization workflow for 1-(tert-butylcarbamoyl)piperidine-4-carboxylic acid.
References
-
Delgado, G. E., Mora, A. J., Ávila, E. E., González, T., Briceño, A., & Chacón, C. (2015). "N-Carbamoyl-Piperidine-4-Carboxylic Acid: An X-ray and Density Functional Tight-Binding Studies." Molecular Crystals and Liquid Crystals, 623(1), 358-364. URL:[Link]
-
Molaro, M. C., Battisegola, C., Schiano, M. E., Failla, M., Rimoli, M. G., Lazzarato, L., Chegaev, K., & Sodano, F. (2025). "Synthesis of Arginase Inhibitors: An Overview." Pharmaceutics, 17(1), 117. URL:[Link]
Sources
Application Note: A Robust HPLC Method for the Analysis of 1-(Tert-butylcarbamoyl)piperidine-4-carboxylic acid
Abstract
This application note presents a detailed, step-by-step guide for the development of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 1-(Tert-butylcarbamoyl)piperidine-4-carboxylic acid. This compound, featuring a carboxylic acid and a bulky amide group, presents unique challenges for chromatographic separation, including potential for poor peak shape and low UV sensitivity. This guide provides a comprehensive protocol, from initial method design based on the analyte's physicochemical properties to systematic optimization of critical parameters. The final validated method is suitable for use by researchers, scientists, and drug development professionals requiring accurate and reliable analysis of this and structurally related compounds.
Introduction
1-(Tert-butylcarbamoyl)piperidine-4-carboxylic acid is a substituted piperidine derivative. The piperidine ring is a common scaffold in medicinal chemistry, and the presence of both a carboxylic acid and a tertiary amide group imparts a degree of polarity and potential for hydrogen bonding that must be carefully considered during HPLC method development. Accurate quantification of this compound is essential for various stages of drug development, including synthesis reaction monitoring, purity assessment, and stability studies.
The primary analytical challenge for this molecule lies in its chemical structure. The carboxylic acid moiety is ionizable, making chromatographic behavior highly dependent on the mobile phase pH. Furthermore, the aliphatic nature of the molecule and the absence of a significant chromophore suggest that detection by UV spectrophotometry may be limited in sensitivity. This guide addresses these challenges through a logical, science-driven approach to method development.
Physicochemical Properties and Initial Method Considerations
A thorough understanding of the analyte's physicochemical properties is the foundation of an effective HPLC method development strategy.
Structure:
-
logP and Polarity: The presence of both a carboxylic acid and a carbamoyl group suggests that the molecule is relatively polar. While a specific logP value is not available, the related 1-carbamoylpiperidine-3-carboxylic acid is predicted to have a logP of less than 1.0, indicating a preference for aqueous environments.[3] This polarity suggests that a highly aqueous mobile phase may be required for adequate retention on a standard C18 column. To mitigate the risk of stationary phase collapse ("dewetting") under such conditions, a column with a polar-embedded stationary phase or one specifically designed for use in highly aqueous mobile phases is recommended.[4][5]
-
UV Absorbance: Aliphatic carboxylic acids and amides generally lack a strong UV chromophore, which can result in poor sensitivity when using a standard UV detector.[6][7] The piperidine ring itself does not exhibit significant UV absorbance.[8] Therefore, detection at low wavelengths (e.g., 200-220 nm) is likely necessary to achieve adequate sensitivity.
Based on these considerations, the initial HPLC method development will focus on a reversed-phase separation using an acidic mobile phase to control the ionization of the carboxylic acid group, a polar-modified stationary phase to accommodate the analyte's polarity, and low-wavelength UV detection.
Experimental Protocols
Materials and Reagents
-
1-(Tert-butylcarbamoyl)piperidine-4-carboxylic acid reference standard
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade methanol (MeOH)
-
Formic acid (FA), 99%+ purity
-
Purified water (18.2 MΩ·cm)
Instrumentation
-
A standard HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or variable wavelength UV detector.
Initial HPLC Method Parameters
| Parameter | Recommended Starting Condition | Rationale |
| Column | C18 with embedded polar group (e.g., RP-Amide), 4.6 x 150 mm, 5 µm | Provides alternative selectivity and is stable in highly aqueous mobile phases, preventing phase collapse.[4] |
| Mobile Phase A | 0.1% Formic Acid in Water | Lowers the mobile phase pH to approximately 2.8, ensuring the carboxylic acid is in its non-ionized form for better retention and peak shape.[9] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier in reversed-phase HPLC. |
| Gradient | 10% to 90% B over 15 minutes | A broad gradient is used initially to determine the approximate elution time of the analyte. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Provides stable retention times. |
| Injection Volume | 10 µL | A typical injection volume. |
| Detection | UV at 210 nm | Low wavelength detection is necessary due to the lack of a strong chromophore. |
| Sample Preparation | Dissolve the reference standard in a 50:50 mixture of Mobile Phase A and Mobile Phase B to a final concentration of 1 mg/mL. | Ensures compatibility with the initial mobile phase conditions. |
Method Development and Optimization Workflow
The following workflow provides a systematic approach to optimizing the initial HPLC method.
Figure 1: A systematic workflow for HPLC method development.
Step 1: Initial Method Screening
The primary goal of the initial run is to confirm that the analyte elutes from the column within a reasonable time and to assess the initial peak shape. If the analyte elutes too early (near the void volume), the initial percentage of the organic modifier should be decreased. Conversely, if it is strongly retained, the initial organic percentage should be increased.
Step 2: Mobile Phase Optimization
-
Organic Modifier Selection: While acetonitrile is a good starting point, methanol can offer different selectivity. A comparison of gradients using acetonitrile and methanol as the organic modifier should be performed. A mixture of the two can also be explored.
-
pH Adjustment: The use of 0.1% formic acid should provide a sufficiently low pH. However, if peak tailing is observed, which could be due to interactions with residual silanols on the stationary phase, a different acidic modifier like trifluoroacetic acid (TFA) at 0.1% could be evaluated. Note that TFA can suppress ionization in mass spectrometry detection. For LC-MS applications, formic acid or ammonium formate are preferred mobile phase additives.[10][11]
Step 3: Gradient Fine-Tuning
Once the optimal mobile phase has been selected, the gradient can be refined to improve resolution from any impurities and to shorten the run time. A shallower gradient around the elution time of the analyte will provide better separation of closely eluting species.
Step 4: Flow Rate and Temperature Optimization
The flow rate can be adjusted to balance analysis time and separation efficiency. Increasing the flow rate will shorten the run time but may lead to a decrease in resolution. The column temperature can be optimized to improve peak shape and adjust retention times. Higher temperatures generally lead to sharper peaks and shorter retention times.
Final Optimized HPLC Method
The following table presents a hypothetical final optimized method based on the development process.
| Parameter | Final Optimized Condition |
| Column | C18 with embedded polar group, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 15% to 45% B over 10 minutes, hold at 45% B for 2 minutes, return to 15% B over 0.5 minutes, and equilibrate for 2.5 minutes. |
| Flow Rate | 1.2 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 10 µL |
| Detection | UV at 210 nm |
| Sample Preparation | Dissolve the sample in 85:15 (v/v) Mobile Phase A:Mobile Phase B. |
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the development of a robust RP-HPLC method for the analysis of 1-(Tert-butylcarbamoyl)piperidine-4-carboxylic acid. By carefully considering the analyte's physicochemical properties, a logical starting point for method development was established. The systematic optimization workflow allows for the refinement of the method to achieve the desired performance characteristics. This detailed guide serves as a valuable resource for researchers and scientists in the pharmaceutical industry, enabling them to develop and validate reliable analytical methods for this and similar molecules.
References
-
Your guide to select the buffer in HPLC development part 1. PharmaCores. [Link]
-
Applications and Uses of Formic Acid in Liquid Chromatography-Mass Spectrometry Analysis. ResearchGate. [Link]
-
THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Jones Chromatography. [Link]
-
1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid. National Center for Biotechnology Information. [Link]
-
HPLC Buffer Mobile Phase Considerations | Guide. SCION Instruments. [Link]
-
Why Acid?. Separation Science. [Link]
-
How does an acid pH affect reversed-phase chromatography separations?. Biotage. [Link]
-
Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. [Link]
-
Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. National Center for Biotechnology Information. [Link]
-
1-(tert-Butoxycarbonyl)-4-(4-chlorophenyl)piperidine-4-carboxylic acid. U.S. Environmental Protection Agency. [Link]
-
1-(tert-Butoxycarbonyl)-4-(4-chlorophenyl)piperidine-4-carboxylic acid. U.S. Environmental Protection Agency. [Link]
-
(A) UV-vis spectra of piperidine (0.04 M) with 1 in [Bmim]PF 6 . The.... ResearchGate. [Link]
Sources
- 1. HPLC Tips & Tricks: Mobile Phase Preparation Part 2 - Buffers [sigmaaldrich.com]
- 2. biotage.com [biotage.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Your guide to select the buffer in HPLC development part 1 | PharmaCores [pharmacores.com]
- 5. HPLC Buffers [merckmillipore.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. HPLC Buffer Mobile Phase Considerations | Guide [scioninstruments.com]
1-(Tert-butylcarbamoyl)piperidine-4-carboxylic acid solvent solubility guidelines
Application Note: Solvent Solubility Guidelines and Protocols for 1-(tert-Butylcarbamoyl)piperidine-4-carboxylic Acid
Introduction & Physicochemical Profiling
1-(tert-Butylcarbamoyl)piperidine-4-carboxylic acid is a highly versatile building block widely utilized in medicinal chemistry, peptide synthesis, and the development of nitrogen-containing heterocycles[1]. Structurally related to the ubiquitous 1-Boc-piperidine-4-carboxylic acid, this compound replaces the tert-butoxycarbonyl (Boc) ester oxygen with a nitrogen atom, forming a urea linkage (-NH-CO-N-). This subtle isosteric replacement significantly alters its hydrogen-bonding network and solubility profile.
To effectively formulate and react this compound, one must understand the causality behind its physicochemical properties:
-
The tert-Butylcarbamoyl Moiety: The bulky tert-butyl group imparts significant lipophilicity. However, unlike a standard Boc group, the urea linkage acts as both a strong hydrogen-bond donor (NH) and acceptor (C=O), increasing the crystal lattice energy and promoting self-association in non-polar media.
-
The Piperidine Core: Provides a rigid, saturated hydrophobic backbone that limits conformational flexibility.
-
The Carboxylic Acid (-COOH): Serves as the primary ionizable group. With an estimated pKa of approximately 4.5[2], the protonation state of this moiety strictly dictates the molecule's behavior in aqueous environments[1].
Causality in Solvent Selection
The solubility of 1-(tert-butylcarbamoyl)piperidine-4-carboxylic acid is governed by the solvent's ability to disrupt its strong intermolecular urea-carboxylic acid hydrogen bonds.
-
Aqueous Solvents & Buffers: In pure water or low-pH buffers (pH < 4.0), the compound exists as a unionized free acid. The dominant lipophilicity of the tert-butyl and piperidine groups renders it practically insoluble (< 1 mg/mL)[3]. However, as the pH exceeds 5.5, the carboxylic acid deprotonates to form a carboxylate anion, exponentially increasing aqueous solubility[1].
-
Polar Aprotic Solvents (DMSO, DMF): These are the optimal solvents for stock solution preparation. The strong dipole moments and exceptional hydrogen-bond accepting capabilities of DMSO and DMF effectively solvate the urea NH and the carboxylic acid OH, yielding high solubility (≥ 100 mg/mL)[4].
-
Alcohols (Methanol, Ethanol): Protic solvents offer moderate to high solubility by simultaneously solvating the hydrophobic regions and participating in hydrogen bonding with the polar functional groups.
-
Halogenated & Non-Polar Solvents (DCM, EtOAc): The unionized free acid exhibits good solubility in dichloromethane and ethyl acetate, making these solvents ideal for liquid-liquid extraction during synthetic workups[3].
Quantitative Solubility Data
The following table summarizes the expected solubility profile based on the physicochemical properties of piperidine-4-carboxylic acid derivatives:
| Solvent | Dielectric Constant ( ϵ ) | Estimated Solubility | Recommended Application |
| DMSO | 46.7 | ≥ 100 mg/mL | High-concentration stock solutions; in vitro assays[4]. |
| DMF | 36.7 | ≥ 50 mg/mL | Peptide synthesis; amide coupling reactions. |
| Methanol | 32.7 | 10 - 50 mg/mL | Recrystallization; LC-MS mobile phase preparation. |
| Dichloromethane | 8.9 | 10 - 50 mg/mL | Liquid-liquid extraction; synthetic intermediate solvation[3]. |
| Water (pH 1.2 - 4.0) | 80.1 | < 1 mg/mL | Poorly soluble; not recommended without co-solvents[3]. |
| Buffer (pH 7.4) | ~80 | > 10 mg/mL | In vivo dosing vehicles (as a deprotonated salt)[1]. |
(Note: DMSO is highly hygroscopic; moisture uptake will significantly reduce the solubility of the compound over time. Always use freshly opened, anhydrous DMSO for stock preparation[4].)
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
To establish a self-validating thermodynamic solubility profile, the industry-standard Shake-Flask Method must be employed. This protocol is adapted from the 5[5] and harmonized practices by the 6[6].
Step 1: Preparation of Saturated Solutions
-
Weigh an excess amount of 1-(tert-butylcarbamoyl)piperidine-4-carboxylic acid (e.g., 50 mg) into a 5 mL glass vial.
-
Add 1.0 mL of the target solvent or aqueous buffer (e.g., pH 1.2, 4.5, or 6.8).
-
Self-Validation Check: Ensure visible solid remains in the vial. If the solid completely dissolves, add additional compound until a suspension is maintained. This guarantees the system has reached its thermodynamic saturation limit[5].
Step 2: Isothermal Equilibration
-
Seal the vials tightly and place them in an orbital shaker incubator.
-
Agitate at 100 rpm at a constant temperature (typically 25°C for standard solubility, or 37 ± 1°C for physiological relevance) for 24 to 48 hours[6],[5].
-
Causality: Extended equilibration time is critical to overcome metastable polymorphic states and ensure true thermodynamic equilibrium is reached, rather than transient kinetic solubility.
Step 3: Phase Separation
-
Transfer the suspension to a microcentrifuge tube.
-
Centrifuge at 10,000 × g for 15 minutes to pellet the undissolved solid.
-
Causality: Centrifugation is preferred over filtration for lipophilic compounds to prevent non-specific binding of the drug to filter membranes, which can artificially lower the measured concentration[6].
Step 4: Quantification and Solid-State Verification
-
Carefully aspirate the supernatant, dilute appropriately with the mobile phase, and quantify the concentration using a validated HPLC-UV or LC-MS method[5].
-
Self-Validation Check (Crucial): Measure the pH of the aqueous supernatant post-equilibration. The addition of a carboxylic acid can exceed the buffer capacity, altering the final pH. The reported solubility must correspond to the final pH, not the initial buffer pH[7].
-
Recover the solid pellet, dry it gently, and analyze via X-Ray Powder Diffraction (XRPD). This confirms that the crystal form has not transitioned into a hydrate or a different polymorph during the assay[6].
Visualizations
pH-dependent speciation and aqueous solubility mechanism of the carboxylic acid moiety.
Workflow for determining thermodynamic equilibrium solubility using the Shake-Flask method.
Formulation and Storage Guidelines
To maintain the integrity of 1-(tert-butylcarbamoyl)piperidine-4-carboxylic acid:
-
Stock Storage: Prepare stock solutions in anhydrous DMSO. Aliquot the solutions into single-use vials and store at -20°C for up to 1 year, or -80°C for up to 2 years to prevent freeze-thaw degradation[4].
-
Aqueous Dilution: When diluting DMSO stocks into aqueous assay buffers, keep the final DMSO concentration below 1% (v/v) to prevent assay interference. Add the DMSO stock to the aqueous buffer rapidly with vigorous vortexing to prevent localized precipitation of the highly lipophilic free acid.
References
- CymitQuimica. "CAS 174316-71-3: 1-boc-piperidine-4-carboxylic acid."
- MedChemExpress. "Boc-Inp-OH (1-Boc-Piperidine-4-carboxylic acid) | Biochemical Reagent."
- EPA. "1-(tert-Butoxycarbonyl)-2-(methoxycarbonyl)piperidine-4-carboxylic acid."
- ChemicalBook. "N-BOC-piperidine-4-carboxylic acid | 84358-13-4."
- World Health Organization (WHO). "Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver."
- Avdeef, A., et al. "Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo) in Japan." PMC.
- Pharmaceutical Sciences.
- SciELO. "Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline."
Sources
- 1. CAS 174316-71-3: 1-boc-piperidine-4-carboxylic acid [cymitquimica.com]
- 2. CompTox Chemicals Dashboard [comptox.epa.gov]
- 3. N-BOC-piperidine-4-carboxylic acid | 84358-13-4 [chemicalbook.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. who.int [who.int]
- 6. Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo) in Japan - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
Conjugation techniques using 1-(Tert-butylcarbamoyl)piperidine-4-carboxylic acid
Introduction & Scientific Rationale
1-(Tert-butylcarbamoyl)piperidine-4-carboxylic acid is a highly specialized, bifunctional building block utilized in advanced medicinal chemistry and bioconjugation. Novice researchers often confuse this compound with the ubiquitous transient protecting group 1-Boc-piperidine-4-carboxylic acid (Boc-isonipecotic acid). However, this molecule features a permanent tert-butyl urea motif at the N1 position of the piperidine ring, rather than a cleavable carbamate.
This structural distinction is critical for drug design. The tert-butylcarbamoyl group acts as a robust, metabolically stable pharmacophore that provides significant steric bulk and dual hydrogen-bonding capabilities (both as a donor and acceptor). When conjugated via its C4-carboxylic acid, the resulting molecule projects the urea moiety into target protein pockets—a strategy successfully employed in the design of highly selective Matrix Metalloproteinase-13 (MMP-13) inhibitors and soluble epoxide hydrolase (sEH) inhibitors[1]. The piperidine ring serves as a rigid vectorial spacer, ensuring predictable conformational geometry during target engagement[2].
Physicochemical Profiling
Understanding the physicochemical properties of the starting material is essential for optimizing conjugation conditions, particularly regarding solvent selection and activation kinetics.
Table 1: Physicochemical Properties of 1-(Tert-butylcarbamoyl)piperidine-4-carboxylic Acid
| Property | Value / Description |
| Chemical Formula | C11H20N2O3 |
| Molecular Weight | 228.29 g/mol |
| Functional Groups | Aliphatic Carboxylic Acid (pKa ~4.5), Substituted Urea |
| Solubility Profile | Soluble in DMF, DMSO, MeOH, DCM; Low solubility in unbuffered water |
| Conformational State | Predominantly chair conformation (C4-carboxyl equatorial) |
Mechanistic Workflow & Conjugation Strategies
The primary conjugation vector for this molecule is the C4-carboxylic acid. Because the piperidine nitrogen is already functionalized with a stable urea, orthogonal protection is unnecessary. The conjugation relies on carboxyl activation followed by nucleophilic acyl substitution.
Causality in Reagent Selection:
-
Organic Phase (HATU/DIPEA): For conjugating to small-molecule amines or solid-phase peptide synthesis (SPPS) resins, HATU is vastly superior to classic carbodiimides. The bulky tert-butyl urea group slightly restricts the conformational dynamics of the piperidine ring. HATU rapidly forms a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester, overcoming localized steric hindrance at the equatorial carboxylate and driving the reaction to completion in under 2 hours.
-
Aqueous Phase (EDC/Sulfo-NHS): For bioconjugation to proteins or dendrimers, EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) is utilized due to its excellent water solubility[3]. The addition of Sulfo-NHS stabilizes the amine-reactive intermediate, preventing the premature hydrolysis of the O-acylisourea in aqueous buffers[4].
HATU-mediated amide conjugation workflow for piperidine-4-carboxylic acid derivatives.
Structural rationale for utilizing the tert-butyl urea piperidine motif in drug design.
Experimental Protocols
Protocol A: High-Efficiency Amide Coupling (Organic Phase)
Objective: Covalent conjugation of 1-(tert-butylcarbamoyl)piperidine-4-carboxylic acid to a primary/secondary amine pharmacophore. Self-Validating Mechanism: The use of DIPEA (a sterically hindered, non-nucleophilic base) ensures the carboxylic acid is deprotonated without competing for the active ester. A distinct color change (clear to pale yellow) upon HATU addition visually confirms the successful formation of the OAt-active ester.
-
Preparation: Dissolve 1.0 eq (e.g., 0.5 mmol) of 1-(tert-butylcarbamoyl)piperidine-4-carboxylic acid in 5 mL of anhydrous N,N-Dimethylformamide (DMF).
-
Base Addition: Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir for 5 minutes at room temperature (20–25°C) to ensure complete carboxylate formation.
-
Activation: Add 1.1 eq of HATU. Stir the mixture for 15 minutes. (Insight: Do not exceed 30 minutes of pre-activation to prevent potential degradation of the active ester).
-
Nucleophilic Addition: Add 1.05 eq of the target amine (dissolved in 1 mL DMF).
-
Reaction: Stir under an inert atmosphere (N2/Ar) for 2–4 hours. Monitor consumption of the starting material via LC-MS or TLC (DCM:MeOH 9:1).
-
Workup: Quench the reaction with saturated aqueous NaHCO3. Extract the product with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers sequentially with 0.1 M HCl (to remove unreacted amine and DIPEA) and brine. Dry over anhydrous Na2SO4, filter, and concentrate in vacuo.
Protocol B: NHS-Ester Activation for Protein Bioconjugation
Objective: Covalent attachment of the piperidine-urea motif to surface lysine residues of a target protein or macromolecular vehicle[4]. Self-Validating Mechanism: The inclusion of a 2-mercaptoethanol quenching step ensures that residual EDC is deactivated prior to protein introduction, strictly preventing unwanted intra-protein cross-linking.
-
Buffer Preparation: Prepare Activation Buffer (0.1 M MES, 0.5 M NaCl, pH 6.0) and Conjugation Buffer (0.1 M PBS, 0.15 M NaCl, pH 7.4).
-
Solubilization & Activation: Dissolve the carboxylic acid in a minimal volume of DMSO (ensure final DMSO concentration in the buffer remains <10% to prevent protein denaturation). Add the solution to the Activation Buffer.
-
Reagent Addition: Add a 10-fold molar excess of EDC-HCl and a 25-fold molar excess of Sulfo-NHS relative to the carboxylic acid. React for 15 minutes at room temperature.
-
Quenching: Add 2-mercaptoethanol to a final concentration of 20 mM. Incubate for 10 minutes to quench unreacted EDC.
-
Conjugation: Add the activated NHS-ester solution to the target protein dissolved in Conjugation Buffer. The optimal molar ratio of ligand to protein is typically between 10:1 and 50:1, depending on desired loading density.
-
Incubation: Incubate for 2 hours at room temperature, or overnight at 4°C with gentle agitation.
-
Purification: Remove excess unreacted small molecules using a size-exclusion desalting column (e.g., Sephadex G-25) or via extensive dialysis against fresh PBS.
Quantitative Data Presentation
Selecting the correct coupling reagent is paramount for maximizing yield and minimizing purification bottlenecks. The table below summarizes the expected efficiencies based on the chosen conjugation route.
Table 2: Optimization of Coupling Conditions for Piperidine-4-Carboxylic Acid Derivatives
| Coupling Reagent | Solvent System | Base | Reaction Time | Average Yield (%) | Byproduct Profile |
| HATU | DMF | DIPEA | 2 hours | >95% | Water-soluble urea (easily washed) |
| EDC / HOBt | DCM / DMF | TEA | 12 hours | 75–85% | Water-soluble urea |
| DCC / DMAP | DCM | DMAP | 16 hours | 60–70% | Insoluble DCU (requires filtration) |
| EDC / Sulfo-NHS | Aqueous (MES/PBS) | None | 2–4 hours | Variable* | Isourea, NHS leaving group |
*Yield in aqueous bioconjugation is highly dependent on the steric availability of surface lysines on the target macromolecule.
Sources
Application Note: Comprehensive NMR Spectroscopic Characterization of 1-(Tert-butylcarbamoyl)piperidine-4-carboxylic acid
Abstract
This application note provides a detailed guide for the structural elucidation of 1-(Tert-butylcarbamoyl)piperidine-4-carboxylic acid using Nuclear Magnetic Resonance (NMR) spectroscopy. Aimed at researchers, scientists, and professionals in drug development, this document outlines optimized protocols for one-dimensional (¹H and ¹³C) and two-dimensional (COSY and HSQC) NMR experiments. The causality behind experimental choices, such as solvent selection and specific NMR parameters, is explained to ensure technical accuracy and reproducibility. This guide serves as a comprehensive resource for the unambiguous characterization of this and structurally related molecules, a crucial step in quality control and chemical research.[1][2]
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for determining the structure of organic compounds in solution.[1][3] It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.[3][4] 1-(Tert-butylcarbamoyl)piperidine-4-carboxylic acid is a bifunctional molecule incorporating a rigid piperidine scaffold, a bulky tert-butylcarbamoyl group, and a carboxylic acid moiety. This combination of functional groups makes it an interesting building block in medicinal chemistry and materials science. Accurate structural confirmation is paramount for its application in these fields.
This application note details the comprehensive characterization of 1-(Tert-butylcarbamoyl)piperidine-4-carboxylic acid using a suite of NMR experiments. We will cover the rationale for solvent selection, detailed experimental protocols, and an in-depth analysis of the resulting spectra to provide a complete and validated structural assignment.
Experimental Design and Rationale
A multi-faceted approach employing ¹H NMR, ¹³C NMR, and 2D correlation experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) is essential for the unambiguous assignment of all proton and carbon signals.[5][6][7][8]
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.
-
¹³C NMR: Reveals the number of chemically non-equivalent carbon atoms and their functional group type.
-
COSY: Establishes correlations between protons that are coupled to each other, typically through two or three bonds.[5][7]
-
HSQC: Correlates protons directly to the carbons they are attached to, providing a powerful tool for assigning carbon signals based on their attached protons.[5][6][7]
The experimental workflow is designed to be systematic, starting from simple 1D experiments and progressing to more complex 2D techniques for complete structural elucidation.
Figure 1: General experimental workflow for NMR characterization.
Materials and Methods
Sample Preparation
The selection of an appropriate deuterated solvent is critical for high-quality NMR data. The solvent must completely dissolve the analyte and should not have signals that overlap with those of the sample. For 1-(Tert-butylcarbamoyl)piperidine-4-carboxylic acid, which possesses both polar (carboxylic acid, amide) and non-polar (tert-butyl, piperidine ring) functionalities, several solvents could be considered. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice due to its high polarity, which ensures the solubility of the carboxylic acid group, and its residual proton signal appears at a distinct chemical shift (around 2.50 ppm).[9] Deuterated chloroform (CDCl₃) could also be used, but the solubility of the carboxylic acid might be limited.[9]
Protocol:
-
Weigh approximately 5-10 mg of 1-(Tert-butylcarbamoyl)piperidine-4-carboxylic acid directly into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of DMSO-d₆.
-
Cap the NMR tube and gently vortex or sonicate until the sample is fully dissolved.
NMR Data Acquisition
All NMR spectra should be acquired on a spectrometer with a field strength of 400 MHz or higher to ensure adequate signal dispersion.[10]
Table 1: Recommended NMR Acquisition Parameters
| Experiment | Parameter | Recommended Value | Rationale |
| ¹H NMR | Pulse Program | Standard single pulse | For quantitative analysis and high signal-to-noise. |
| Spectral Width | 16 ppm | To encompass all expected proton signals. | |
| Acquisition Time | ≥ 2 s | For good digital resolution. | |
| Relaxation Delay | 5 s | To allow for full relaxation of protons, ensuring accurate integration. | |
| Number of Scans | 16-32 | To achieve a good signal-to-noise ratio. | |
| ¹³C NMR | Pulse Program | Proton-decoupled | To simplify the spectrum to single lines for each carbon. |
| Spectral Width | 240 ppm | To cover the full range of carbon chemical shifts. | |
| Acquisition Time | ≥ 1 s | For adequate resolution. | |
| Relaxation Delay | 2 s | Standard delay for most carbon atoms. | |
| Number of Scans | ≥ 1024 | Due to the low natural abundance of ¹³C. | |
| COSY | Pulse Program | Standard COSY | To establish proton-proton correlations. |
| Spectral Width | 12 ppm in both dimensions | To focus on the proton spectral region. | |
| Number of Increments | 256-512 in F1 | For sufficient resolution in the indirect dimension. | |
| Number of Scans | 8-16 per increment | To achieve adequate signal-to-noise. | |
| HSQC | Pulse Program | Edited HSQC | To correlate protons with their directly attached carbons and determine CH/CH₃ vs. CH₂ groups.[7] |
| Spectral Width | 12 ppm (¹H) x 160 ppm (¹³C) | To cover the relevant proton and carbon chemical shift ranges. | |
| Number of Increments | 256-512 in F1 | For good resolution in the carbon dimension. | |
| Number of Scans | 16-32 per increment | For optimal sensitivity. |
Spectral Analysis and Interpretation
The following sections detail the expected NMR spectral features of 1-(Tert-butylcarbamoyl)piperidine-4-carboxylic acid and provide a guide for their interpretation.
Figure 2: Structure of 1-(Tert-butylcarbamoyl)piperidine-4-carboxylic acid.
¹H NMR Spectrum
Table 2: Predicted ¹H NMR Spectral Data
| Proton(s) | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | COSY Correlations |
| COOH | 10.0 - 12.0 | Broad Singlet | 1H | None |
| NH | 6.0 - 8.0 | Singlet | 1H | None |
| Piperidine H2, H6 (axial & equatorial) | 2.5 - 4.0 | Multiplets | 4H | H3, H5 |
| Piperidine H4 | 2.0 - 2.8 | Multiplet | 1H | H3, H5 |
| Piperidine H3, H5 (axial & equatorial) | 1.2 - 2.2 | Multiplets | 4H | H2, H6, H4 |
| Tert-butyl CH₃ | 1.0 - 1.5 | Singlet | 9H | None |
-
Carboxylic Acid Proton (COOH): This proton is highly deshielded and typically appears as a broad singlet in the 10-12 ppm region.[11] Its broadness is due to hydrogen bonding and chemical exchange. This signal will disappear upon the addition of a drop of D₂O.
-
Amide Proton (NH): The amide proton signal is expected between 6.0 and 8.0 ppm as a singlet, as it has no adjacent protons to couple with.
-
Piperidine Protons (H2, H3, H4, H5, H6): The piperidine ring protons will exhibit complex splitting patterns due to axial and equatorial environments and geminal and vicinal couplings. The protons at C2 and C6, adjacent to the nitrogen atom, will be the most deshielded of the ring protons. The proton at C4, alpha to the carboxylic acid, will also be deshielded. The COSY spectrum will be crucial in definitively assigning these coupled protons.
-
Tert-butyl Protons (C(CH₃)₃): The nine equivalent protons of the tert-butyl group will appear as a sharp singlet, typically between 1.0 and 1.5 ppm.[12]
¹³C NMR Spectrum
Table 3: Predicted ¹³C NMR Spectral Data
| Carbon(s) | Expected Chemical Shift (δ, ppm) | HSQC Correlation |
| Carboxylic Acid C=O | 170 - 180 | No |
| Amide C=O | 150 - 165 | No |
| Tert-butyl Quaternary C | 50 - 60 | No |
| Piperidine C2, C6 | 40 - 50 | Yes |
| Piperidine C4 | 35 - 45 | Yes |
| Piperidine C3, C5 | 25 - 35 | Yes |
| Tert-butyl CH₃ | 25 - 35 | Yes |
-
Carbonyl Carbons: The two carbonyl carbons (carboxylic acid and amide) will appear as singlets in the most downfield region of the spectrum.
-
Piperidine Carbons: The chemical shifts of the piperidine carbons will be influenced by their proximity to the nitrogen and the carboxylic acid group. The HSQC spectrum will directly link these carbons to their attached protons, simplifying their assignment.
-
Tert-butyl Carbons: The quaternary carbon of the tert-butyl group will be a singlet in the 50-60 ppm range, while the three equivalent methyl carbons will appear as a single peak between 25 and 35 ppm.[12][13]
2D NMR Spectra (COSY and HSQC)
The COSY spectrum will show cross-peaks connecting coupled protons. For instance, the protons at C2 and C6 will show correlations to the protons at C3 and C5. The proton at C4 will show correlations to the protons at C3 and C5. This network of correlations will allow for the complete assignment of the piperidine spin system.
The HSQC spectrum will display a correlation for each proton-carbon pair that is directly bonded. This is the most definitive way to assign the carbon signals. For example, the large singlet in the ¹H spectrum around 1.3 ppm will correlate to the carbon signal around 30 ppm, confirming the assignment of the tert-butyl group.
Conclusion
This application note provides a comprehensive and systematic approach to the NMR characterization of 1-(Tert-butylcarbamoyl)piperidine-4-carboxylic acid. By following the detailed protocols for sample preparation and data acquisition, and by utilizing the combined information from ¹H, ¹³C, COSY, and HSQC NMR experiments, researchers can achieve an unambiguous structural elucidation. This methodology is not only applicable to the title compound but can also be adapted for the characterization of other small molecules with similar structural motifs, ensuring high confidence in their chemical identity for applications in drug discovery and development.
References
-
Longdom Publishing. (2023, December 7). Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. Retrieved from [Link]
-
Microbe Notes. (2022, January 12). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Retrieved from [Link]
-
Platypus Technologies. (2024, February 22). NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems. Retrieved from [Link]
-
ACS Publications. (2021, February 3). Expedited Nuclear Magnetic Resonance Assignment of Small- to Medium-Sized Molecules with Improved HSQC−CLIP−COSY Experiments. Analytical Chemistry. Retrieved from [Link]
-
International Journal of Innovative Research in Science, Engineering and Technology. (2014, November 15). Basic Concepts, Principles and Applications of NMR Spectroscopy. Retrieved from [Link]
-
Slideshare. (n.d.). NMR Spectroscopy: Principles, Techniques, and Applications. Retrieved from [Link]
-
ResearchGate. (2016, February 19). Non degenerate chemical shifts of 13C of tert-butyl in solid state CP-MAS NMR?. Retrieved from [Link]
-
eGPAT. (2019, June 5). Solvents in NMR spectroscopy. Retrieved from [Link]
-
National Institutes of Health. (2026, March 7). The Evolving Landscape of NMR Structural Elucidation. PMC. Retrieved from [Link]
-
ACD/Labs. (2026, February 26). t-Butyl group towers over other 1H resonances. Retrieved from [Link]
-
ResearchGate. (n.d.). Figure S7. 1 H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic.... Retrieved from [Link]
-
Wiley Online Library. (2017, September 18). NOAH: NMR Supersequences for Small Molecule Analysis and Structure Elucidation. Retrieved from [Link]
-
Journal of Pharmaceutical Sciences and Bioscientific Research. (2015, December 1). Tert-Butylcarbamoyl-Benzoylamino)-Alkyl Acyl]-Piperidine-4- Carboxylic Acid Methyl Ester. Retrieved from [Link]
-
Royal Society of Chemistry. (2019). Electronic Supplementary Material (ESI) for ChemComm. Retrieved from [Link]
-
Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]
-
ResearchGate. (n.d.). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid. PMC. Retrieved from [Link]
-
Master Organic Chemistry. (2022, February 8). 13-C NMR - How Many Signals. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Proton NMR spectra for the intermediate piperidines 56-60 and acetylenes 63-81 and 85, 86. 2-Propylpiperidine. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). NMR Chemical Shifts. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra. Retrieved from [Link]
-
ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Retrieved from [Link]
-
Chemistry Stack Exchange. (2016, March 20). Does this NMR show the carboxy group?. Retrieved from [Link]
-
Waseda University. (n.d.). How to select NMR solvent. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
Sources
- 1. microbenotes.com [microbenotes.com]
- 2. technologynetworks.com [technologynetworks.com]
- 3. ijirset.com [ijirset.com]
- 4. longdom.org [longdom.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The Evolving Landscape of NMR Structural Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. emerypharma.com [emerypharma.com]
- 8. researchgate.net [researchgate.net]
- 9. NMR Solvents [sigmaaldrich.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. acdlabs.com [acdlabs.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
Troubleshooting poor solubility of 1-(Tert-butylcarbamoyl)piperidine-4-carboxylic acid in water
Knowledge Base > Formulation & Solubility > Article #402
Target Audience: Formulation Scientists, Medicinal Chemists, and Assay Developers System Status: Verified active protocols for in vitro and in vivo assay preparation.
Executive Summary & Chemical Causality
Researchers frequently encounter severe precipitation issues when attempting to dissolve 1-(tert-butylcarbamoyl)piperidine-4-carboxylic acid (and its universally utilized carbamate analog, 1-Boc-piperidine-4-carboxylic acid , CAS 84358-13-4) directly in aqueous buffers.
The Mechanistic Root Cause: Unprotected piperidine-4-carboxylic acid (isonipecotic acid) is highly water-soluble because it exists as a zwitterion (a protonated basic amine and a deprotonated carboxylic acid). However, when the piperidine nitrogen is masked by a bulky, highly lipophilic tert-butylcarbamoyl (urea) or tert-butoxycarbonyl (carbamate) group, the nitrogen loses its basicity [1]. The molecule is stripped of its positive charge, leaving only a single ionizable carboxylic acid (pKa ~4.56) fighting against the massive hydration penalty of the lipophilic tert-butyl moiety [2]. At neutral or acidic pH, the compound remains largely unionized or insufficiently ionized to overcome this lipophilicity, resulting in a practically insoluble powder [1].
Frequently Asked Questions (FAQs)
Q1: Why is my compound completely insoluble in my pH 7.0 assay buffer? While the pKa of the carboxylic acid is approximately 4.56, meaning it is mostly deprotonated at pH 7.0, the intrinsic lipophilicity (LogP) of the tert-butyl group dominates the molecule's physicochemical profile [2]. Furthermore, local pH drops in unbuffered or weakly buffered water around the dissolving solid can cause the compound to self-protonate, crashing out of solution.
Q2: I need to make a 10 mM stock solution for a biochemical assay. What is the best solvent system? Do not attempt to make high-concentration stocks directly in water. The optimal approach is to create a highly concentrated stock (e.g., 100 mM) in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) . You can then spike this stock into your aqueous assay buffer, keeping the final organic solvent concentration below 1-2% (v/v), which is generally well-tolerated by most biochemical assays.
Q3: My downstream cell culture assay cannot tolerate DMSO. How can I achieve aqueous solubility without organic co-solvents? You must exploit the carboxylic acid group by forcing complete salt formation. By adding a stoichiometric equivalent of a strong base (like NaOH) or dissolving the compound in a mildly alkaline buffer (pH 8.0–8.5), you convert the compound into its sodium salt. The negatively charged carboxylate significantly lowers the LogD, enabling aqueous solubility without organic solvents.
Q4: Even after pH adjustment, the compound precipitates when added to my cell culture media. Why? Cell culture media (like DMEM or RPMI) contain high concentrations of divalent cations (Ca²⁺, Mg²⁺). These cations can interact with the deprotonated carboxylate to form highly insoluble calcium or magnesium salts. If this occurs, you must use a formulation strategy that shields the lipophilic tail, such as complexation with Hydroxypropyl-β-cyclodextrin (HP-β-CD) .
Quantitative Physicochemical Data
To accurately formulate your stock solutions, reference the following thermodynamic and structural parameters [1, 2, 3]:
| Parameter | Value / Description | Impact on Formulation Strategy |
| Molecular Weight | ~229.27 g/mol | Use to calculate precise molarities for stock solutions. |
| pKa (Carboxylic Acid) | 4.56 ± 0.20 | Requires pH > 6.5 for >99% ionization (salt formation). |
| LogP (Predicted) | ~1.8 to 2.5 | Indicates high lipophilicity; requires co-solvents for high-concentration stocks. |
| Water Solubility (pH 7.0) | < 0.1 mg/mL (Practically Insoluble) | Direct dissolution in water is not viable. |
| DMSO Solubility | > 50 mg/mL | Excellent; DMSO is the preferred primary stock solvent. |
Solubilization Decision Workflow
Use the following logic tree to determine the correct protocol for your specific assay constraints.
Decision tree for selecting the appropriate solubilization strategy based on assay constraints.
Validated Experimental Protocols
Protocol A: Co-Solvent Dilution Method (DMSO to Aqueous)
Use this method for biochemical assays, enzymatic screens, or cell assays that tolerate ≤1% DMSO.
Step-by-Step Methodology:
-
Weighing: Accurately weigh 22.9 mg of the compound into a clean, dry glass vial.
-
Primary Stock Generation: Add exactly 1.0 mL of anhydrous, cell-culture grade DMSO to the vial.
-
Dissolution: Vortex the solution for 30–60 seconds. The compound will dissolve rapidly, yielding a clear 100 mM primary stock .
-
Aqueous Spiking (Self-Validating Step): To prepare a 1 mM working solution, pipette 990 µL of your target aqueous buffer (ensure the buffer is pre-warmed to 37°C if applicable) into a new tube. Place the tube on a vortex mixer. While vortexing, inject 10 µL of the 100 mM DMSO stock directly into the center of the liquid vortex.
-
Validation: Inspect the tube against a dark background. If the solution is turbid or milky, the local concentration of the compound exceeded its kinetic solubility before it could disperse. If this occurs, increase the strength of your buffer or reduce the final compound concentration.
Protocol B: pH-Driven Salt Formation (Aqueous Only)
Use this method for in vivo dosing or strict zero-organic-solvent assays.
Step-by-Step Methodology:
-
Suspension: Weigh 22.9 mg of the compound and suspend it in 8.0 mL of ultra-pure water (this creates a cloudy, insoluble suspension).
-
Alkalization: Slowly add 0.1 M NaOH dropwise while stirring continuously. Monitor the pH using a calibrated micro-pH probe.
-
Salt Conversion: Continue adding NaOH until the pH reaches 8.0–8.5. At this pH, the carboxylic acid is fully deprotonated, forming the highly soluble sodium salt. The solution will transition from cloudy to completely clear.
-
Volume Adjustment: Once clear, adjust the final volume to 10.0 mL with water or a concentrated buffer to yield a 10 mM aqueous stock .
-
Validation: Measure the Optical Density at 600 nm (OD600) using a spectrophotometer. A reading of < 0.01 confirms the absence of micro-precipitates. Caution: Do not back-titrate the pH below 6.5, or the compound will immediately reprecipitate.
References
-
U.S. Environmental Protection Agency (EPA). "1-(tert-Butoxycarbonyl)-4-(4-chlorophenyl)piperidine-4-carboxylic acid Properties." CompTox Chemicals Dashboard. Available at:[Link]
Technical Support Center: Optimizing Amide Coupling Reactions for 1-(Tert-butylcarbamoyl)piperidine-4-carboxylic Acid
Welcome to the technical support guide for the amide coupling of 1-(Tert-butylcarbamoyl)piperidine-4-carboxylic acid (also known as N-Boc-piperidine-4-carboxylic acid). This resource, designed for researchers, chemists, and drug development professionals, provides in-depth, field-tested guidance to help you navigate and optimize this crucial synthetic transformation. As a versatile building block in pharmaceutical and chemical synthesis, mastering its coupling is essential for the efficient creation of complex molecules and active pharmaceutical ingredients (APIs).[1]
This guide moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and achieve reproducible, high-yield results.
Frequently Asked Questions (FAQs)
This section addresses high-level questions you might have when designing your synthesis.
Q1: How do I choose the best coupling reagent for my reaction?
A1: The choice of coupling reagent is critical and depends on the amine's reactivity, steric hindrance, budget, and desired workup conditions.[2]
-
For routine, cost-effective couplings: Carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), almost always used with an additive like HOBt (1-Hydroxybenzotriazole) or HOAt (1-hydroxy-7-azabenzotriazole), are an excellent choice.[3][4] The primary advantage of EDC is that its urea byproduct is water-soluble, which greatly simplifies purification via an aqueous workup.[3][5][6]
-
For challenging or sterically hindered couplings: Uronium/aminium salts like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are superior.[7][8] HATU provides faster reaction rates and higher efficiency, especially with less reactive amines, due to the formation of a highly reactive OAt-active ester.[7][9] The pyridine nitrogen in the HOAt component provides anchimeric assistance, stabilizing the transition state and accelerating the reaction.[9][10]
-
To minimize racemization: For chiral substrates, HATU is generally preferred over carbodiimide-based methods for its ability to suppress epimerization.[7][8] When using carbodiimides, the addition of HOBt or HOAt is essential to minimize racemization by converting the unstable O-acylisourea intermediate into a more stable active ester.[3][11]
Q2: What is the role of the base in the coupling reaction, and which one should I select?
A2: A non-nucleophilic tertiary amine base is crucial for two reasons:
-
It deprotonates the carboxylic acid, forming a carboxylate anion that can attack the coupling reagent.[7]
-
It neutralizes the acidic byproducts generated during the reaction (e.g., HCl from EDC hydrochloride or the proton from HOBt), maintaining a favorable reaction environment.
The most common choice is N,N-Diisopropylethylamine (DIPEA) , also known as Hünig's base.[10][12] Its significant steric hindrance prevents it from acting as a nucleophile, which would otherwise lead to unwanted side products. Typically, 2-3 equivalents of DIPEA are used.[7][13] Triethylamine (TEA) can also be used but is slightly more nucleophilic and can sometimes lead to side reactions.[14]
Q3: Which solvents are suitable for this coupling reaction?
A3: The ideal solvent should be anhydrous, polar, and aprotic to ensure all reactants remain in solution without participating in the reaction.
-
N,N-Dimethylformamide (DMF) is the most common and effective solvent for many coupling reactions, including those with HATU.[10]
-
Dichloromethane (DCM) is another excellent choice, particularly for EDC-based couplings, as its lower polarity can reduce the rate of undesirable side reactions like N-acylurea formation.[13][15]
-
Acetonitrile (MeCN) can also be effective and has been shown to provide excellent results in certain EDC/DMAP protocols.[16]
Crucially, the reaction must be performed under anhydrous conditions . Water can hydrolyze the activated intermediates or the coupling reagent itself, leading to low yields.[13]
Q4: How can I effectively monitor the reaction's progress?
A4: Monitoring the consumption of the limiting reagent is key to determining the reaction endpoint and avoiding unnecessary heating or extended reaction times.
-
Thin-Layer Chromatography (TLC) is a rapid and cost-effective method. A suitable solvent system should provide good separation between the starting materials (acid and amine) and the final amide product. The amide product is typically less polar than the starting carboxylic acid.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) is the most definitive method. It provides an accurate assessment of the consumption of starting materials and the formation of the desired product, confirming its mass. It is the preferred method in pharmaceutical development.[3][13]
Troubleshooting Guide
This section addresses specific experimental issues in a problem/cause/solution format.
Problem: Low or No Product Yield
| Potential Cause | Suggested Solution |
| Inefficient Carboxylic Acid Activation | Ensure your coupling reagent is fresh and has been stored properly under dry conditions. For carbodiimide reactions, confirm that the additive (HOBt/HOAt) was included.[13] Consider switching to a more powerful reagent like HATU for challenging substrates.[7] |
| Poor Quality Reagents or Solvents | Use high-purity, anhydrous solvents.[13] If possible, use a freshly opened bottle of the coupling reagent and base. Ensure all glassware was thoroughly dried before use.[13] |
| Hydrolysis of Activated Intermediates | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.[13] Use anhydrous solvents and ensure reactants are dry. |
| Suboptimal Base Concentration | Ensure at least 2 equivalents of a non-nucleophilic base like DIPEA are used to facilitate deprotonation and neutralize acidic byproducts.[7] |
| Poor Nucleophilicity of the Amine | For electron-deficient or sterically hindered amines, you may need more forcing conditions, such as a longer reaction time or gentle heating.[13] Pre-activating the carboxylic acid for 15-30 minutes with the coupling reagent and base before adding the amine can improve yields.[3][7] |
Problem: Formation of Significant Side Products
| Potential Cause | Suggested Solution |
| Guanidinylation of the Amine (with HATU/HBTU) | The amine can attack the guanidinium carbon of excess aminium-based reagents, forming an unreactive byproduct.[7][17] Avoid using a large excess of the coupling reagent; use equimolar amounts or a slight excess of the carboxylic acid instead.[7] Adding the amine after a pre-activation step often mitigates this issue.[3] |
| N-Acylurea Formation (with EDC/DCC) | The highly reactive O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea byproduct.[6] This is suppressed by adding HOBt or HOAt, which traps the intermediate as a more stable active ester.[3] Running the reaction at 0 °C can also minimize this side reaction.[6] |
| Racemization of Chiral Centers | Over-activation or prolonged reaction times, especially with carbodiimides in the absence of an additive, can cause epimerization. Use an additive like HOBt/HOAt.[11] Alternatively, use a reagent known for low racemization, such as HATU.[7] Maintain controlled reaction temperatures. |
Problem: Difficult Purification
| Potential Cause | Suggested Solution |
| Water-Insoluble Urea Byproduct (from DCC) | If using DCC, the dicyclohexylurea (DCU) byproduct precipitates but can be difficult to remove completely. Filter the reaction mixture before workup.[13] If DCU remains, it can sometimes be removed by recrystallization or careful column chromatography. Using EDC avoids this issue as its urea byproduct is water-soluble.[13] |
| Residual DMF Solvent | DMF has a high boiling point and can be difficult to remove under vacuum. During workup, perform multiple washes with 5% aqueous LiCl or brine to effectively extract DMF into the aqueous layer.[18] |
| Excess HOBt or Base | A standard aqueous workup involving washes with dilute acid (e.g., 1N HCl) will remove basic impurities like DIPEA, while washes with a dilute base (e.g., saturated NaHCO₃) will remove acidic impurities like HOBt and unreacted carboxylic acid.[3][15] |
Data & Visualizations
Comparison of Common Coupling Reagents
| Reagent System | Relative Reactivity | Byproduct Type | Key Advantages | When to Use |
| EDC / HOBt | Good | Water-Soluble Urea | Cost-effective; easy workup; widely used.[2][3] | Standard couplings; large-scale synthesis; when cost is a factor. |
| DCC / HOBt | Good | Insoluble Urea (DCU) | Effective and inexpensive.[11][19] | Solution-phase synthesis where DCU can be easily filtered off. Not for solid-phase.[11] |
| HATU / DIPEA | Excellent | Water-Soluble Urea & HOAt | High efficiency; fast rates; low racemization; effective for hindered substrates.[7][10] | Difficult couplings; sterically hindered substrates; peptide synthesis; when yield and purity are paramount.[7] |
| PyBOP / DIPEA | Very Good | Carcinogenic HMPA & HOBt | High efficiency; does not cause guanidinylation side reaction.[11][18] | Hindered couplings where guanidinylation is a concern. Use with caution due to HMPA byproduct.[11] |
Experimental Workflow & Troubleshooting Diagrams
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Amides Preparation and Reactions Summary - Chemistry Steps [chemistrysteps.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. Knowledge Center Archive - Bachem [bachem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 9. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 10. HATU - Wikipedia [en.wikipedia.org]
- 11. peptide.com [peptide.com]
- 12. youtube.com [youtube.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. reddit.com [reddit.com]
- 16. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. merckmillipore.com [merckmillipore.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. jpsbr.org [jpsbr.org]
Purification methods for 1-(Tert-butylcarbamoyl)piperidine-4-carboxylic acid reaction mixtures
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation and purification of 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid (commonly known as 1-Boc-piperidine-4-carboxylic acid or Boc-isonipecotic acid)[1].
While the synthesis—typically reacting isonipecotic acid with di-tert-butyl dicarbonate (Boc₂O) under basic conditions—is straightforward, the purification requires a precise understanding of the underlying acid-base chemistry[2]. This guide provides a self-validating protocol, mechanistic insights, and troubleshooting FAQs to ensure high-purity yields.
Overview & Mechanistic Rationale
The causality behind this purification workflow relies entirely on manipulating the differential pKa values of the species present in the crude reaction mixture:
-
Isonipecotic Acid (Starting Material): Contains a secondary amine (pKa ~10) and a carboxylic acid (pKa ~4). At pH > 9, it exists as a water-soluble amino-carboxylate. At pH 2, it becomes a highly polar, water-soluble ammonium-carboxylic acid cation.
-
1-Boc-piperidine-4-carboxylic acid (Product): The amine is protected by the Boc group, eliminating its basicity. It only possesses the carboxylic acid moiety (pKa ~4.5). At pH > 9, it is a water-soluble carboxylate anion. At pH 2, it is a neutral, lipophilic molecule that readily partitions into organic solvents.
-
Boc₂O & t-Butanol (Byproducts): Boc₂O is strictly lipophilic and neutral across all pH ranges, making it separable via organic washing before acidification.
By systematically adjusting the pH, we can selectively drive the product into the organic phase while trapping impurities in the aqueous waste.
Purification Workflow
Logical workflow for acid-base purification of 1-Boc-piperidine-4-carboxylic acid.
Standard Purification Protocol (Self-Validating System)
This protocol is designed as a self-validating system. If a step fails, the physical state of the mixture (e.g., lack of phase separation, absence of precipitation) immediately alerts the researcher to an error.
Step 1: Basic Organic Wash (Removal of Boc₂O)
-
Following the completion of the reaction (typically in THF/H₂O or Dioxane/H₂O with NaOH or LiOH), concentrate the mixture in vacuo to remove the volatile organic solvent[3].
-
Dilute the remaining aqueous layer with distilled water. Ensure the pH is > 9 (If not, add 1M NaOH).
-
Wash the aqueous layer with an organic solvent such as Diethyl Ether or Hexanes (2 x 50 mL per 100 mmol scale).
-
Causality: The product remains in the aqueous layer as a sodium salt. Unreacted Boc₂O and non-polar impurities partition into the organic layer. Discard this organic layer.
-
Step 2: Acidification (Product Protonation)
-
Cool the aqueous layer in an ice bath to 0–5 °C. (Cooling prevents exothermic degradation and minimizes Boc-deprotection).
-
Slowly add an aqueous acid (e.g., 2N HCl or 10% KHSO₄) dropwise while stirring vigorously until the pH reaches 2.0–3.0[2].
-
Self-Validation: A white precipitate or a cloudy emulsion should form immediately. This is the neutral 1-Boc-piperidine-4-carboxylic acid crashing out of the aqueous solution[4].
-
Step 3: Extraction and Isolation
-
Extract the acidified aqueous mixture with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (3 x 50 mL)[2].
-
Causality: The neutral product dissolves into the EtOAc. Any unreacted isonipecotic acid becomes protonated at the amine (forming an ammonium salt) and remains trapped in the aqueous waste.
-
-
Combine the organic phases and wash with brine (saturated NaCl) to remove residual water and water-soluble impurities.
-
Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄. Filter and concentrate under reduced pressure to yield 1-Boc-piperidine-4-carboxylic acid as a white crystalline powder[4].
Physicochemical & Quantitative Data
Use the following data to verify your isolated product and plan downstream scaling.
| Property | Value / Description |
| Chemical Name | 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid |
| CAS Number | 84358-13-4 |
| Molecular Weight | 229.27 g/mol [4] |
| Appearance | White crystalline powder[4] |
| Melting Point | 148–153 °C[4] |
| Lipophilicity (XLogP3) | 1.1[1] |
| Target pH for Extraction | 2.0 – 3.0[3] |
Troubleshooting & FAQs
Q: Why is there a persistent Boc₂O (di-tert-butyl dicarbonate) impurity in my final NMR spectrum? A: This occurs when the initial basic organic wash (Step 1) is skipped or performed inadequately. Boc₂O is highly lipophilic and will co-extract with your product during the final EtOAc extraction if not removed early. Solution: Always wash the crude basic mixture (pH > 9) with diethyl ether or hexanes before acidification.
Q: How do I separate unreacted isonipecotic acid from the product? A: The acid-base extraction inherently solves this. Isonipecotic acid contains a secondary amine. When you acidify the mixture to pH 2, this amine protonates, forming a highly polar ammonium cation. While your Boc-protected product becomes neutral and extracts into EtOAc, the protonated isonipecotic acid remains trapped in the aqueous layer.
Q: My product oiled out instead of precipitating during acidification. What happened? A: "Oiling out" is common if residual organic solvents (like THF, MeOH, or Dioxane from the reaction) are still present in the aqueous layer during acidification[3]. Solution: Ensure you fully concentrate the crude reaction mixture in vacuo to strip off all volatile organic solvents before beginning the aqueous workup.
Q: Can I avoid using strong acids like HCl for acidification to prevent Boc deprotection? A: Yes. While 2N HCl is standard and generally safe if kept cold (0–5 °C)[2], prolonged exposure can cleave the Boc group. For a milder alternative, use 10% aqueous Potassium Bisulfate (KHSO₄) or a saturated Citric Acid solution. These safely lower the pH to ~2.5 without the harshness of strong mineral acids.
References
-
ChemicalBook - N-BOC-piperidine-4-carboxylic acid | 84358-13-4 Source: chemicalbook.com URL: 3
-
ChemicalBook - N-BOC-piperidine-4-carboxylic acid synthesis Source: chemicalbook.com URL: 2
-
ECHEMI - 84358-13-4, N-BOC-piperidine-4-carboxylic acid Formula Source: echemi.com URL: 4
-
PubChem - 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid Source: nih.gov URL: 1
Sources
A Senior Scientist's Guide to the Validation of Assay Results for 1-(Tert-butylcarbamoyl)piperidine-4-carboxylic acid
In the landscape of pharmaceutical development, the integrity of every piece of data is paramount. For researchers and drug development professionals, the molecule 1-(Tert-butylcarbamoyl)piperidine-4-carboxylic acid represents a crucial building block or intermediate, where precise quantification is not just a matter of academic inquiry but a cornerstone of quality, safety, and efficacy. An assay for this compound is only as reliable as its validation.
This guide provides an in-depth, experience-driven approach to validating an assay for 1-(Tert-butylcarbamoyl)piperidine-4-carboxylic acid. We will move beyond a simple checklist of steps to explore the scientific rationale behind each decision, ensuring that the validation process is a robust, self-validating system. Our primary focus will be on a widely applicable High-Performance Liquid Chromatography (HPLC) method with UV detection, followed by a comparative analysis with a high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
The Cornerstone of Confidence: Why We Validate
Analytical method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended application.[1][2] For a crucial intermediate like 1-(Tert-butylcarbamoyl)piperidine-4-carboxylic acid, a validated assay ensures:
-
Consistency: Results are reliable and reproducible across different analysts, laboratories, and equipment.[1]
-
Accuracy: The measured value is verifiably close to the true value.[3]
-
Regulatory Compliance: The data package will withstand the scrutiny of regulatory bodies such as the FDA.[4][5]
The principles discussed herein are grounded in the International Council for Harmonisation (ICH) Q2(R1) and Q2(R2) guidelines, which provide a harmonized framework for analytical procedure validation.[4][6][7][8][9]
Primary Assay: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)
Our primary method of choice is RP-HPLC-UV. This technique is a workhorse in quality control laboratories due to its robustness, cost-effectiveness, and suitability for quantifying compounds with a UV chromophore, which the amide bond in our target molecule provides.
Experimental Protocol: RP-HPLC-UV Assay
-
Chromatographic System: Agilent 1260 HPLC system or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode-array detector (DAD).
-
Column: Phenomenex Kinetex C18 (100 Å, 2.6 µm, 4.6 x 100 mm) or equivalent. The C18 stationary phase provides the necessary hydrophobicity to retain our analyte.
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water. The acid is critical to suppress the ionization of the carboxylic acid group, ensuring a consistent, sharp peak shape.
-
Solvent B: Acetonitrile.
-
-
Gradient Elution: A linear gradient from 10% B to 80% B over 10 minutes. This ensures elution of the analyte with good resolution from potential impurities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Temperature control is essential for reproducible retention times.
-
Detection Wavelength: 210 nm. This wavelength provides adequate sensitivity for the amide chromophore.
-
Injection Volume: 10 µL.
-
Standard & Sample Preparation:
-
Diluent: 50:50 Acetonitrile:Water.
-
Standard Preparation: Accurately weigh and dissolve 10 mg of 1-(Tert-butylcarbamoyl)piperidine-4-carboxylic acid reference standard in 100 mL of diluent for a 100 µg/mL stock solution.
-
Sample Preparation: Prepare the test sample to a target concentration of 100 µg/mL in the same diluent.
-
The Validation Master Plan: A Parameter-by-Parameter Breakdown
The validation of our HPLC-UV assay follows a structured plan, examining each performance characteristic as mandated by ICH guidelines.[3][6][10]
Sources
- 1. particle.dk [particle.dk]
- 2. View of AN OVERVIEW OF ANALYTICAL METHOD VALIDATION | Universal Journal of Pharmaceutical Research [ujpronline.com]
- 3. scribd.com [scribd.com]
- 4. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 5. Analytical Procedures and Methods Validation for Drugs and Biologics | FDA [fda.gov]
- 6. ema.europa.eu [ema.europa.eu]
- 7. fda.gov [fda.gov]
- 8. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 9. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 10. database.ich.org [database.ich.org]
Comparative efficacy of 1-(Tert-butylcarbamoyl)piperidine-4-carboxylic acid analogs
An in-depth technical guide to the comparative efficacy of 1-(Tert-butylcarbamoyl)piperidine-4-carboxylic acid (commonly known as 1-Boc-piperidine-4-carboxylic acid) and its analogs. This guide is designed for medicinal chemists and drug development professionals, providing a mechanistic evaluation of this privileged scaffold across various therapeutic targets.
Mechanistic Rationale: The Piperidine-4-carboxylic Acid Scaffold
1-Boc-piperidine-4-carboxylic acid is a highly versatile, non-natural amino acid derivative crucial for modern drug discovery[1]. When designing small-molecule inhibitors or agonists, the spatial orientation (vector) of pharmacophores is paramount.
The piperidine ring naturally adopts a chair conformation, projecting the 1-position (nitrogen) and 4-position (carboxylic acid) substituents in a predictable geometry[2]. Compared to flexible open-chain aliphatic linkers, this rigidity drastically reduces the entropic penalty upon binding to target proteins. Furthermore, the presence of the basic nitrogen (unmasked post-deprotection) allows for the formation of critical salt bridges or hydrogen bonds with acidic residues within enzyme active sites, while simultaneously improving the molecule's aqueous solubility[3].
Fig 1. Two-step synthetic workflow for functionalizing the piperidine-4-carboxylic acid scaffold.
Comparative Efficacy Across Therapeutic Targets
The true efficacy of the piperidine-4-carboxylic acid scaffold is best understood by comparing it against its structural analogs (e.g., piperazines, azetidines, or open-chain variants) across distinct biological targets.
A. Dual sEH/FAAH Inhibitors (Neuroinflammation and Pain)
In the pursuit of dual inhibitors for soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), the piperidine-4-carboxamide core has proven superior to alternative linkers[3]. Structure-Activity Relationship (SAR) studies demonstrated that linking the piperidine ring to a phenyl group via an amide bond is essential for dual inhibition[3]. When the core was modified—such as replacing the aromatic systems attached to this core with a cyclohexyl group—researchers observed a significant drop in sEH potency (IC50 = 684.2 nM)[4]. This highlights that the piperidine scaffold perfectly positions aromatic moieties into the deep hydrophobic pockets of sEH.
B. HsClpP Agonists (Hepatocellular Carcinoma)
Human caseinolytic protease P (HsClpP) is a mitochondrial protease whose hyperactivation leads to cancer cell apoptosis. In a comparative study of 5-(piperidin-4-yl)-1,2,4-oxadiazole derivatives, compounds derived from 1-Boc-piperidine-4-carboxylic acid were directly compared against open-chain ethylamino analogs[2]. The piperidin-4-yl derivatives exhibited a vastly superior agonistic ratio[2]. The rigidity of the piperidine ring was critical; ring-opening or enantiomeric alterations resulted in a complete loss of agonistic activity toward HsClpP and failed to inhibit hepatocellular carcinoma (HCC) cell proliferation[2].
C. TPST2 Inhibitors (Immuno-Oncology)
Tyrosylprotein sulfotransferase 2 (TPST2) is an emerging target in immuno-oncology. When optimizing hit compounds, researchers found that the carboxylic acid moiety is an indispensable pharmacophore; substituting it with an ester completely abolished inhibitory activity[5]. Interestingly, when comparing ring sizes for the linker, substituting an ethyl linker with a rigid azetidine maintained moderate activity (49% inhibition at 1 μM). However, substitution with a piperidine ring significantly reduced both inhibitory activity (11% inhibition) and aqueous solubility, indicating that for TPST2's specific narrow binding pocket, the piperidine ring was too sterically demanding[5].
D. SARS-CoV Papain-Like Protease (PLpro) Inhibitors
For SARS-CoV PLpro, 1-Boc-piperidine-4-carboxylic acid was coupled with various benzylamines to explore the S3/S4 binding pockets[6]. When comparing the piperidine-4-carboxylic acid derivatives against piperazine-based analogs, the carbon-linked piperidine provided superior hydrophobic packing. The nitrogen-linked piperazine introduced a polar desolvation penalty that reduced overall binding affinity[6].
Fig 2. Mechanism of piperidine-based dual inhibitors targeting the FAAH and sEH signaling pathways.
Quantitative Efficacy Comparison
The following table summarizes the comparative performance of the piperidine-4-carboxylic acid scaffold against its structural analogs across the discussed targets:
| Target / Disease | Core Scaffold | Analog / Modification | Efficacy Impact (IC50 / EC50 / Inhibition %) | Mechanistic Conclusion |
| sEH / FAAH (Pain) | Piperidine-4-carboxamide | Cyclohexyl replacement of aromatic ring | sEH IC50 dropped to 684.2 nM | Piperidine properly vectors aromatic rings; cyclohexyl causes significant potency loss. |
| HsClpP (Cancer) | Piperidin-4-yl oxadiazole | Open-chain ethylamino analog | Complete loss of agonistic activity | Rigid piperidine ring is essential for HsClpP agonism and HCC anti-proliferation. |
| TPST2 (Oncology) | 4-biphenyl acetic acid | Piperidine linker vs. Azetidine | 11% inhibition (Piperidine) vs 49% (Azetidine) | Piperidine is too sterically demanding for this specific narrow binding pocket. |
| PLpro (SARS-CoV) | Piperidine-4-carboxylic acid | Piperazine derivative | Decreased hydrophobic packing | Carbon-linked piperidine avoids the polar desolvation penalty of nitrogen-linked piperazine. |
Validated Experimental Methodologies
To ensure reproducibility, the following self-validating protocol details the standard two-step functionalization of 1-Boc-piperidine-4-carboxylic acid.
Phase 1: Microwave-Assisted Amide Coupling
-
Reagent Preparation: Dissolve 1-Boc-piperidine-4-carboxylic acid (1.0 equiv) and the target amine (1.2 equiv) in anhydrous dichloromethane (DCM).
-
Activation: Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 equiv) and 4-dimethylaminopyridine (DMAP, 0.1 equiv)[3].
-
Causality: EDC activates the carboxylic acid without causing racemization, while DMAP acts as a nucleophilic catalyst to form a highly reactive acylpyridinium intermediate, driving the reaction forward even with sterically hindered amines.
-
-
Microwave Irradiation: Subject the mixture to microwave irradiation at 80 °C for 25 minutes[3].
-
Causality: Microwave heating provides uniform thermal energy, drastically reducing reaction times from hours to minutes and minimizing degradation byproducts.
-
-
Validation (IPC): Monitor via LC-MS. The system is self-validating when the starting material peak disappears and a new peak corresponding to the [M+H]+ of the Boc-protected amide emerges.
-
Workup: Wash with saturated NaHCO3 and brine, dry over Na2SO4 , and concentrate.
Phase 2: Boc Deprotection & Free-Basing
-
Acidic Cleavage: Dissolve the intermediate in DCM and cool to 0 °C. Add trifluoroacetic acid (TFA) dropwise, then warm to room temperature for 24 hours[3].
-
Causality: Cooling to 0 °C controls the initial exothermic protonation. TFA selectively cleaves the tert-butyl carbamate without hydrolyzing the newly formed amide bond[6].
-
-
Validation (IPC): LC-MS must show a mass shift of -100 Da (loss of the Boc group) and a shift to an earlier retention time (increased polarity).
-
Free-Basing: Concentrate to remove excess TFA. Neutralize the resulting amine-salt with saturated NaHCO3 and extract with EtOAc[3].
-
Causality: Free-basing converts the protonated piperidinium salt back into a nucleophilic secondary amine, which is strictly required for subsequent reductive amination or alkylation steps[4].
-
References
- A Comparative Guide to N-Fmoc-4-amino-1-Boc-piperidine-4-carboxylic acid - Benchchem.
- Dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors - UC Davis eScholarship.
- Identification of quinolinyl-containing dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors - PMC.
- Discovery of (4-Phenyl-cyclohexyl)acetate-Derived Tyrosylprotein Sulfotransferase 2 (TPST2)
- Severe Acute Respiratory Syndrome-Coronavirus Papain-Like Novel Protease Inhibitors - PMC.
- Discovery of 5-(Piperidin-4-yl)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. escholarship.org [escholarship.org]
- 4. Identification of quinolinyl-containing dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors with moderate potency towards acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Severe Acute Respiratory Syndrome-Coronavirus Papain-Like Novel Protease Inhibitors: Design, Synthesis, Protein-Ligand X-ray Structure and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking 1-(Tert-butylcarbamoyl)piperidine-4-carboxylic acid in Receptor Binding Assays: A Fragment Comparison Guide
Target Audience: Researchers, scientists, and drug development professionals specializing in Fragment-Based Drug Discovery (FBDD) and GPCR pharmacology.
Executive Summary & Pharmacophore Rationale
When evaluating low-molecular-weight building blocks for Fragment-Based Drug Discovery (FBDD), understanding the thermodynamic and kinetic consequences of functional group additions is paramount. 1-(Tert-butylcarbamoyl)piperidine-4-carboxylic acid (CAS 923177-18-8) serves as a prime example of pharmacophore evolution.
This compound is a hybrid structural fragment. Its core, piperidine-4-carboxylic acid (isonipecotic acid), is a classic partial agonist for the orthosteric site of the GABAA receptor [1]. However, the addition of the bulky, lipophilic tert-butylcarbamoyl urea motif to the piperidine nitrogen fundamentally alters its pharmacological trajectory. This specific urea moiety is a critical binding determinant in highly potent Vasopressin V2 Receptor (V2R) antagonists, such as the reference drug SR 121463A [2].
By benchmarking this fragment against its parent structure (isonipecotic acid) and a mature clinical-grade antagonist (SR 121463A), this guide illustrates how steric bulk and lipophilicity shift target selectivity from ligand-gated ion channels ( GABAA ) to the deep transmembrane hydrophobic pockets of G-protein coupled receptors (GPCRs).
Fig 1: Pharmacophore-driven target selectivity. The tert-butylcarbamoyl motif shifts affinity from GABA-A to V2R.
Experimental Methodologies: Self-Validating Systems
To objectively benchmark this fragment, we employ a two-tiered orthogonal screening approach. Radioligand binding provides thermodynamic equilibrium data, while Surface Plasmon Resonance (SPR) resolves the transient binding kinetics typical of low-affinity fragments [3].
Protocol A: Competitive Radioligand Binding Assay ( GABAA & V2R)
Causality & Design: Radioligand displacement is the gold standard for determining orthosteric affinity ( Ki ). For V2R, we utilize [3H]AVP (Arginine Vasopressin). The assay buffer is strictly supplemented with 1 mM Mg2+ . Why? GPCRs exist in dynamic equilibrium between high- and low-affinity states. Mg2+ stabilizes the ternary complex (Receptor–G protein–Agonist), ensuring that the baseline [3H]AVP binding is locked in the high-affinity state, allowing for reproducible displacement by our test fragments.
Step-by-Step Workflow:
-
Membrane Preparation: Resuspend CHO cells stably expressing human V2R (or GABAA α1β2γ2 for the counter-screen) in assay buffer (50 mM Tris-HCl, 5 mM MgCl2 , 0.1% BSA, pH 7.4). Note: 0.1% BSA is critical to prevent non-specific plastic binding of the highly lipophilic tert-butylcarbamoyl fragment.
-
Incubation: Combine 50 µg of membrane protein, 1 nM [3H]AVP (or [3H]Muscimol for GABAA ), and serial dilutions of the test compounds ( 10−10 to 10−3 M). Incubate at 25°C for 60 minutes to reach thermodynamic equilibrium.
-
Filtration: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI) to reduce non-specific radioligand trapping.
-
Quantification: Wash filters 3x with ice-cold buffer, extract in scintillation fluid, and count radioactivity.
-
Self-Validation: The assay must include a known full antagonist (e.g., Tolvaptan for V2R) to define non-specific binding (NSB). The assay is only valid if NSB is <10% of total binding and the Z'-factor is >0.6.
Protocol B: Surface Plasmon Resonance (SPR) Kinetic Profiling
Causality & Design: Radioligand assays often fail to accurately characterize fragments with fast dissociation rates ( koff ). SPR provides real-time, label-free kinetic profiling, which is vital for calculating Ligand Efficiency (LE) and guiding hit-to-lead optimization [3].
Step-by-Step Workflow:
-
Sensor Chip Functionalization: Use a Series S Sensor Chip NTA. Inject 500 µM NiCl2 to activate the surface.
-
Receptor Capture: Inject detergent-solubilized, C-terminally His-tagged V2R at 10 µg/mL at a flow rate of 5 µL/min until a capture level of ~3000 Response Units (RU) is achieved.
-
Fragment Injection: Inject 1-(Tert-butylcarbamoyl)piperidine-4-carboxylic acid at varying concentrations (1 µM to 100 µM) in running buffer (HEPES, 0.05% DDM, 0.01% CHS, 1% DMSO). Flow rate must be high (50 µL/min) to minimize mass transport limitations.
-
Self-Validation: A reference flow cell (Fc1) lacking the V2R must be used to subtract bulk refractive index changes caused by the 1% DMSO solvent. The maximum response ( Rmax ) of a known reference ligand must align with theoretical stoichiometric predictions to confirm the receptor remains in an active conformation.
Fig 2: Sequential fragment benchmarking workflow combining equilibrium and kinetic assays.
Quantitative Benchmarking Data
The following table summarizes the representative screening data, highlighting the structure-activity relationship (SAR) consequences of modifying the free piperidine nitrogen.
Note: Ligand Efficiency (LE) is calculated as ΔG/Heavy Atom Count (HAC) , where an LE > 0.30 indicates a high-quality fragment suitable for optimization.
| Compound | Target Receptor | Assay Modality | Affinity ( Ki / Kd ) | Ligand Efficiency (LE) |
| Isonipecotic Acid (Parent) | GABAA | Radioligand | 1.2 µM | 0.45 |
| Isonipecotic Acid (Parent) | Vasopressin V2R | Radioligand | > 100 µM | N/A |
| 1-(Tert-butylcarbamoyl)... | GABAA | Radioligand | > 100 µM | N/A |
| 1-(Tert-butylcarbamoyl)... | Vasopressin V2R | Radioligand | 8.5 µM | 0.31 |
| 1-(Tert-butylcarbamoyl)... | Vasopressin V2R | SPR | 9.2 µM | 0.30 |
| SR 121463A (Reference) | Vasopressin V2R | Radioligand | 0.26 nM | 0.28 |
Data Interpretation
-
Loss of GABAA Activity: The parent compound, isonipecotic acid, relies on its basic secondary amine to form a critical salt bridge within the GABAA binding pocket. Converting this amine into a neutral, sterically bulky urea completely abolishes GABAA affinity (>100 µM).
-
Gain of GPCR (V2R) Activity: The tert-butylcarbamoyl group acts as a hydrophobic anchor. While 1-(Tert-butylcarbamoyl)piperidine-4-carboxylic acid is only a micromolar binder ( Ki = 8.5 µM), it achieves an excellent Ligand Efficiency of 0.31. This confirms it is a highly efficient structural fragment that successfully mimics the binding pose of the mature antagonist SR 121463A ( Ki = 0.26 nM) [2].
-
Orthogonal Agreement: The Ki derived from thermodynamic radioligand binding (8.5 µM) tightly correlates with the Kd derived from real-time SPR kinetics (9.2 µM), validating the trustworthiness of the fragment hit.
Conclusion
1-(Tert-butylcarbamoyl)piperidine-4-carboxylic acid is a highly validated, synthetically tractable building block for GPCR drug discovery. By capping the basic nitrogen of isonipecotic acid with a tert-butylcarbamoyl group, researchers can effectively engineer out off-target ion channel ( GABAA ) liability while establishing a high-efficiency hydrophobic anchor tailored for Class A GPCR transmembrane domains.
References
-
GABAA receptor α2 subunit Source: IUPHAR/BPS Guide to PHARMACOLOGY URL:[Link]
-
Characterization of SR 121463A, a highly potent and selective, orally active vasopressin V2 receptor antagonist Source: Journal of Clinical Investigation (JCI) URL:[Link]
-
Screening for GPCR Ligands Using Surface Plasmon Resonance Source: ACS Medicinal Chemistry Letters URL:[Link]
A Guide to Ensuring Reproducibility of In Vivo Data for 1-(Tert-butylcarbamoyl)piperidine-4-carboxylic Acid and Related Small Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of In Vivo Reproducibility
The transition from promising in vitro activity to demonstrable in vivo efficacy is a critical and often challenging phase in drug development.[1] For small molecules like 1-(Tert-butylcarbamoyl)piperidine-4-carboxylic acid, a piperidine derivative, a multitude of factors can influence the outcome and reproducibility of animal studies.[2] These can range from the physicochemical properties of the compound itself to the subtle nuances of the experimental design.[3] A lack of reproducibility not only hinders scientific progress but also leads to the misallocation of resources and can raise questions about the translatability of preclinical findings to human clinical trials.[4]
This guide will delve into the critical aspects of in vivo study design and execution, using the chemical class of piperidine carboxamides as a case study to illustrate key principles. We will explore the importance of thorough compound characterization, robust experimental protocols, and appropriate data analysis in ensuring the generation of reproducible in vivo data.
Foundational Pillars of Reproducible In Vivo Studies
To address the multifaceted nature of in vivo research, a robust experimental design must be built on three core pillars: understanding the compound, selecting the appropriate animal model, and standardizing the experimental procedures.
Comprehensive Compound Characterization
Before initiating any in vivo experiment, a thorough understanding of the test compound's properties is paramount. This goes beyond simple purity analysis and extends to physicochemical and pharmacokinetic characteristics that will directly impact its behavior in a biological system.
Table 1: Key Physicochemical and Pharmacokinetic Parameters for In Vivo Studies
| Parameter | Importance in In Vivo Reproducibility | Measurement/Prediction Methods |
| Solubility | Affects formulation, bioavailability, and potential for precipitation at the injection site. Poor solubility can lead to variable absorption. | Kinetic and thermodynamic solubility assays. |
| LogP/LogD | Indicates the lipophilicity of the compound, which influences its absorption, distribution, metabolism, and excretion (ADME) properties. | Calculated (cLogP) or experimentally determined (e.g., shake-flask method). |
| pKa | Determines the ionization state of the compound at physiological pH, which affects its solubility, permeability, and interaction with targets. | Potentiometric titration, UV-spectroscopy, or computational prediction. |
| Metabolic Stability | The rate at which the compound is metabolized by liver microsomes or hepatocytes. High metabolic clearance can lead to low in vivo exposure.[5] | In vitro assays using liver microsomes or hepatocytes from relevant species. |
| Plasma Protein Binding | The extent to which a compound binds to plasma proteins. Only the unbound fraction is generally considered pharmacologically active. | Equilibrium dialysis, ultrafiltration, or ultracentrifugation. |
| Bioavailability | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. Low bioavailability can result in sub-therapeutic exposure.[3] | Determined through pharmacokinetic studies comparing intravenous and oral administration. |
A failure to adequately characterize these parameters can introduce significant variability into in vivo studies. For instance, a compound with poor aqueous solubility may require a specific formulation to achieve adequate exposure. If the formulation is not consistent across studies, the resulting pharmacokinetic and pharmacodynamic data will likely be irreproducible.
Rationale-Driven Animal Model Selection
The choice of animal model is a critical determinant of the study's relevance and reproducibility. The selection should be based on a clear scientific rationale that considers the disease biology and the specific question being addressed.
Key Considerations for Animal Model Selection:
-
Species and Strain: The species and strain of the animal should be chosen based on its physiological and genetic similarity to humans for the specific pathway or disease being studied. For example, female BALB/c nude mice are commonly used for xenograft studies of human cancers.[6]
-
Disease Induction: The method of disease induction (e.g., genetic modification, carcinogen exposure, implantation of tumor cells) should be well-established and result in a consistent and predictable phenotype.
-
Ethical Considerations: All animal studies must be conducted in accordance with institutional and national guidelines for animal welfare.
Standardization of Experimental Procedures
Meticulous standardization of all experimental procedures is essential to minimize non-biological variability. This includes everything from animal handling and housing to the preparation and administration of the test compound.
Sources
- 1. The Challenges In Small Molecule Drug Development – Part I - Tempo Bioscience [tempobioscience.com]
- 2. Five data barriers to safer small molecule drug development and how to overcome them [cas.org]
- 3. mdpi.com [mdpi.com]
- 4. biospace.com [biospace.com]
- 5. N-aryl-piperidine-4-carboxamides as a novel class of potent inhibitors of MALT1 proteolytic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
1-(Tert-butylcarbamoyl)piperidine-4-carboxylic acid proper disposal procedures
Operational Safety & Disposal Master Plan: 1-(Tert-butylcarbamoyl)piperidine-4-carboxylic acid
As a Senior Application Scientist, I recognize that handling functionalized nitrogenous heterocycles requires more than just following a safety data sheet—it requires an understanding of the molecule's physicochemical behavior. 1-(Tert-butylcarbamoyl)piperidine-4-carboxylic acid is a highly versatile building block in drug discovery, but its structural features—specifically the lipophilic tert-butylcarbamoyl urea linkage and the ionizable carboxylic acid—dictate strict operational and disposal workflows.
This guide provides a self-validating system for the safe handling, segregation, and disposal of this compound, ensuring compliance with U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) standards [1].
Physicochemical Profile & Hazard Causality
To design an effective disposal strategy, we must first understand the molecular behavior of the compound. The presence of the tert-butylcarbamoyl moiety enhances the lipophilicity of the piperidine core, making it highly soluble in organic solvents but poorly soluble in neutral aqueous media.
Table 1: Physicochemical Properties and Operational Implications
| Property / Parameter | Value / Classification | Operational Implication |
| Chemical Formula | C11H20N2O3 | Combustion generates nitrogen oxides (NOx); mandates disposal via incinerators equipped with NOx scrubbers. |
| Physical State | Solid (Powder) | High risk of aerosolization during weighing; mandates handling within a certified chemical fume hood. |
| Aqueous Solubility | Low (at pH < 6) | Un-ionized acid will precipitate in acidic waste streams, potentially clogging waste carboys. |
| GHS Hazard Codes | H315, H319, H335 | Acts as a localized irritant to skin, eyes, and respiratory tracts [2]. Requires standard PPE (nitrile gloves, goggles). |
| pKa (Estimated) | ~4.5 (Carboxylic Acid) | Dictates pH modulation strategy for aqueous waste streams to maintain solubility. |
Waste Segregation & Disposal Workflow
The most critical failure point in laboratory chemical management is improper waste segregation. Because this compound contains nitrogen but no halogens, it must be carefully routed to prevent the generation of reactive byproducts or the violation of EPA/RCRA emission standards during final incineration [1].
Figure 1: Segregation and disposal workflow for piperidine carboxylic acid derivatives.
Step-by-Step Disposal Methodology
To ensure a self-validating safety loop, execute the following protocol when disposing of 1-(tert-butylcarbamoyl)piperidine-4-carboxylic acid and its associated reaction byproducts.
Step 1: Primary Segregation
-
Action: Separate solid waste (contaminated weigh boats, filter paper, empty vials) from liquid waste.
-
Causality: Solid and liquid wastes have different BTU (British Thermal Unit) values during incineration. Mixing them unnecessarily increases disposal costs and complicates thermal destruction profiles [3].
Step 2: pH Modulation of Aqueous Waste
-
Action: If the compound is dissolved in an aqueous/organic emulsion, adjust the pH of the aqueous layer to 7.5 – 8.5 using a mild base (e.g., 1M NaOH or saturated NaHCO3) before transferring it to the waste carboy.
-
Causality: At a pH below its pKa (~4.5), the carboxylic acid protonates, drastically reducing its aqueous solubility. This causes the compound to crash out of solution, creating a sludge that can clog waste lines and cause localized pressure buildup.
Step 3: Containerization
-
Action: Store liquid waste in High-Density Polyethylene (HDPE) or amber glass carboys. Do not use metal containers.
-
Causality: The carboxylic acid moiety can slowly react with exposed metals over time, leaching metal ions into the waste stream. This not only degrades the container but introduces heavy metals into the incinerator, which can violate EPA emission permits.
Step 4: Labeling and Storage
-
Action: Affix a standardized hazardous waste label. Explicitly write: "Contains 1-(tert-butylcarbamoyl)piperidine-4-carboxylic acid (Irritant), [List all solvents]". Store in secondary containment away from strong oxidizers (e.g., peroxides, permanganates).
-
Causality: Nitrogenous organic compounds can undergo violent exothermic oxidation if accidentally mixed with strong oxidizers. Secondary containment prevents catastrophic mixing in the event of a primary container failure.
Step 5: Final Disposition
-
Action: Transfer the waste to an EPA-certified hazardous waste vendor for high-temperature incineration.
-
Causality: Incineration is the only acceptable disposal method. The thermal degradation of the urea linkage and piperidine ring completely oxidizes the compound to CO2, H2O, and NOx. The vendor must utilize NOx scrubbers to neutralize the off-gassing [1].
Emergency Spill Response Protocol
In the event of an accidental release, immediate action must be taken to prevent aerosolization and respiratory exposure.
-
Isolate the Area: Evacuate personnel from the immediate vicinity. Ensure the fume hood sash is lowered or room ventilation is maximized.
-
Don Appropriate PPE: Equip a NIOSH-approved N95 or P100 particulate respirator, chemical-resistant nitrile gloves, and splash goggles.
-
Wet-Wipe Containment (For Powders): Do not dry-sweep the powder, as this will aerosolize the irritant. Lightly mist the spilled powder with a compatible solvent (e.g., isopropanol or water adjusted to pH 8) to dampen it.
-
Absorption (For Liquids): If dissolved in a solvent, cover the spill with an inert, non-combustible absorbent material (e.g., diatomaceous earth or vermiculite).
-
Collection: Use a non-sparking plastic scoop to transfer the dampened powder or saturated absorbent into a sealable plastic bag or wide-mouth HDPE jar. Treat this as solid hazardous waste (route to Incineration per Figure 1).
-
Decontamination: Wash the spill surface with a mild soap and water solution to remove any residual compound.
References
-
U.S. Environmental Protection Agency (EPA). "Hazardous Waste Management System." EPA.gov, [Link].
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 392871, 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid." PubChem (Used as a validated structural and hazard proxy for piperidine-4-carboxylic acid derivatives), [Link].
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press (US), 2011. [Link].
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
